molecular formula C3H5BrClN3 B1377227 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride CAS No. 1429056-33-6

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B1377227
CAS No.: 1429056-33-6
M. Wt: 198.45 g/mol
InChI Key: LYCWKZFKTMHXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a versatile halogenated triazole derivative offered as a key chemical building block for research applications. With the molecular formula C3H5BrClN3 and a molecular weight of 198.45, this compound is a valuable precursor in medicinal chemistry and drug discovery . The bromine substituent at the 5-position of the 1,2,3-triazole ring makes it a suitable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of novel chemical space. This compound is related to the 1,2,3-triazole chemical class, which is widely recognized in pharmaceutical research for its role in constructing bioactive molecules . For instance, 1,2,3-triazole-4-carboxamide analogs have been identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . As such, researchers can utilize this bromo-methyl triazole derivative as a core scaffold in the design and optimization of new therapeutic agents and chemical probes. The compound requires careful handling and should be stored at room temperature in a sealed, dry environment to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-bromo-5-methyl-2H-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCWKZFKTMHXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom and a methyl group on the 1,2,3-triazole ring, coupled with its formulation as a hydrochloride salt, imparts unique characteristics that are pivotal for its application in the synthesis of novel therapeutic agents.

Introduction to a Versatile Scaffold

This compound is a heterocyclic compound that has garnered significant attention within the scientific community.[1] The triazole core is a well-established pharmacophore, and the presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This allows for the exploration of a vast chemical space in the quest for new drug candidates. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which are critical parameters for handling and in biological assays.[1]

Molecular Structure and Key Identifiers

The structural integrity of a compound is the foundation of its chemical behavior. Understanding the precise arrangement of atoms and its associated identifiers is paramount for any researcher.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its free base form are presented below. It is important to note that while some properties are readily available from suppliers, others, particularly for the hydrochloride salt, may not be extensively reported in the literature. In such cases, this guide proposes standardized experimental protocols for their determination.

PropertyThis compound5-Bromo-4-methyl-1H-1,2,3-triazole (Free Base)
Molecular Formula C₃H₅BrClN₃[1]C₃H₄BrN₃[2]
Molecular Weight 198.45 g/mol [1]161.99 g/mol [2]
Appearance Typically a solidSolid
Melting Point Not readily available in literatureNot readily available in literature
Boiling Point Not readily available in literatureNot readily available in literature
Solubility Expected to have enhanced solubility in aqueous solutions compared to the free base.[1] Soluble in polar organic solvents like methanol and DMSO.Sparingly soluble in water, more soluble in organic solvents.
CAS Number 1429056-33-6[1]805315-83-7[2][3]

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a series of analytical techniques should be employed. The following section outlines the methodologies for these characterizations.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process. A general approach is the [3+2] cycloaddition of an azide with an alkyne to form the triazole ring, followed by bromination and salt formation.

Step-by-Step Methodology (Adapted from general triazole syntheses):

  • Synthesis of 4-methyl-1H-1,2,3-triazole: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an appropriate azide and propyne.

  • Bromination: The 4-methyl-1H-1,2,3-triazole is then brominated at the 5-position. This can be accomplished using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Purification of the Free Base: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrochloride Salt Formation: The purified 5-Bromo-4-methyl-1H-1,2,3-triazole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, typically in the range of δ 2.0-2.5 ppm. The N-H proton of the triazole ring will likely appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the triazole ring and the methyl carbon. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity.

Protocol:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Expected Absorptions:

  • N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

  • C-H stretch: Absorptions in the 2900-3000 cm⁻¹ region.

  • C=N and N=N stretches: Characteristic peaks in the fingerprint region (below 1600 cm⁻¹).

  • C-Br stretch: A weak absorption in the lower frequency region of the spectrum.

Protocol:

  • Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Results:

  • Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 162/164 (due to the isotopic pattern of bromine).

  • The fragmentation pattern can provide further structural confirmation.

Protocol:

  • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer using an ESI source.

  • Acquire the mass spectrum in the positive ion mode.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

  • Place a small amount of the dried crystalline solid into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

  • A sharp melting range indicates high purity.

Solubility Assessment

Understanding the solubility profile is essential for formulation and biological testing.

Protocol:

  • In separate vials, add a known amount of the compound (e.g., 1 mg) to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane).

  • Observe the dissolution at room temperature. Gentle heating and sonication can be applied to aid dissolution.

  • Qualitatively or quantitatively determine the solubility in each solvent.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. This guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its characterization. Adherence to these methodologies will ensure the quality and reproducibility of research involving this important chemical entity.

References

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1] Its triazole core, a five-membered ring with three nitrogen atoms, is a "privileged scaffold" in drug design, known for its favorable physicochemical properties and ability to engage in various biological interactions.[1] The presence of a bromine atom at the 5-position and a methyl group at the 4-position of the triazole ring provides a unique substitution pattern that allows for further functionalization, making it a versatile intermediate for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its burgeoning role in the development of targeted therapies.

Physicochemical Properties and Identification

The hydrochloride salt of 5-Bromo-4-methyl-1H-1,2,3-triazole is typically a white to off-white solid. Its key identifying information and physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1429056-33-6[1]
Molecular Formula C₃H₅BrClN₃[1]
Molecular Weight 198.45 g/mol [1]
Appearance White to off-white solidInferred from typical properties of similar compounds
Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt nature

The free base, 5-Bromo-4-methyl-1H-1,2,3-triazole, has the following properties:

PropertyValueSource
CAS Number 805315-83-7[2][3]
Molecular Formula C₃H₄BrN₃[2][3]
Molecular Weight 161.99 g/mol [2][3]
IUPAC Name 4-bromo-5-methyl-2H-triazole[2][3]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that typically involves the formation of the triazole ring, followed by bromination and subsequent conversion to the hydrochloride salt. A general and plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 4-methyl-1H-1,2,3-triazole

The synthesis of the 4-methyl-1H-1,2,3-triazole core can be achieved via a [3+2] cycloaddition reaction between an azide and an alkyne. A common method is the Huisgen 1,3-dipolar cycloaddition.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.0 eq) in a suitable solvent such as a mixture of water and a polar aprotic solvent (e.g., DMSO or DMF).

  • Addition of Alkyne: To the stirring solution, add propargyl alcohol (1.0 eq).

  • Copper Catalyst: Introduce a copper(I) catalyst, such as copper(I) iodide (CuI) (0.1 eq), to the reaction mixture. The use of a copper catalyst allows the reaction to proceed under milder conditions and with higher regioselectivity, favoring the formation of the 1,4-disubstituted triazole.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-methyl-1H-1,2,3-triazole. Purify the crude product by column chromatography on silica gel.

Part 2: Bromination of 4-methyl-1H-1,2,3-triazole

The bromination of the triazole ring is a key step to introduce the bromine atom at the 5-position.

  • Reaction Setup: Dissolve the purified 4-methyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent, such as water or a chlorinated solvent (e.g., dichloromethane).

  • Brominating Agent: To the stirring solution, slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq) or elemental bromine (Br₂) in a controlled manner. The reaction is often performed at a low temperature (0-5 °C) to minimize side reactions.[1]

  • Reaction Conditions: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction with a reducing agent, such as an aqueous solution of sodium thiosulfate, to remove any excess bromine. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 5-bromo-4-methyl-1H-1,2,3-triazole can be purified by recrystallization or column chromatography.

Part 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and solubility.

  • Dissolution: Dissolve the purified 5-bromo-4-methyl-1H-1,2,3-triazole in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.

  • Acidification: To the stirring solution, add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether or ethanol) dropwise until the precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Rationale Behind Experimental Choices
  • Copper Catalysis in Cycloaddition: The use of a copper(I) catalyst in the [3+2] cycloaddition is a cornerstone of "click chemistry." It significantly accelerates the reaction rate and provides high regioselectivity for the 1,4-isomer, which is crucial for obtaining the desired product.

  • Controlled Bromination: The slow addition of the brominating agent at low temperatures is critical to prevent over-bromination and other side reactions, ensuring a higher yield of the mono-brominated product.

  • Anhydrous Conditions for Salt Formation: The use of anhydrous solvents during the hydrochloride salt formation is essential to prevent the hydrolysis of the product and to ensure the complete precipitation of the salt.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Triazole Ring Formation cluster_part2 Part 2: Bromination cluster_part3 Part 3: Hydrochloride Salt Formation sodium_azide Sodium Azide cycloaddition [3+2] Cycloaddition sodium_azide->cycloaddition propargyl_alcohol Propargyl Alcohol propargyl_alcohol->cycloaddition cu_catalyst Cu(I) Catalyst cu_catalyst->cycloaddition methyl_triazole 4-methyl-1H-1,2,3-triazole cycloaddition->methyl_triazole bromination Electrophilic Bromination methyl_triazole->bromination brominating_agent Brominating Agent (NBS or Br2) brominating_agent->bromination bromo_triazole 5-Bromo-4-methyl-1H-1,2,3-triazole bromination->bromo_triazole salt_formation Acid-Base Reaction bromo_triazole->salt_formation hcl HCl in Anhydrous Solvent hcl->salt_formation final_product 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride salt_formation->final_product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole scaffold is a bioisostere for amide bonds, meaning it can mimic the spatial arrangement and electronic properties of an amide group, a common functional group in biologically active molecules. This property, along with the ability of the triazole ring to participate in hydrogen bonding and dipole-dipole interactions, makes it an attractive core for designing enzyme inhibitors and receptor ligands.[1]

Anticancer Activity

Derivatives of 5-Bromo-4-methyl-1H-1,2,3-triazole have shown promising antiproliferative effects against various cancer cell lines.[1] The bromine atom serves as a key functional handle for introducing diverse substituents through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A notable example of the anticancer mechanism of 1,2,3-triazole derivatives involves the modulation of key signaling pathways that are often dysregulated in cancer. For instance, certain 1,2,3-triazole-containing compounds have been shown to suppress cancer cell proliferation by activating the mitogen-activated protein kinase (MAPK) pathway and inhibiting the NF-κB/STAT3 signaling pathways.

Representative Signaling Pathway: Inhibition of NF-κB/STAT3 Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) pathways are critical for cancer cell survival, proliferation, and inflammation. Their constitutive activation is a hallmark of many cancers. Certain 1,2,3-triazole derivatives can interfere with these pathways.

SignalingPathway cluster_pathway NF-κB/STAT3 Signaling Pathway in Cancer cluster_inhibition Inhibition by 1,2,3-Triazole Derivative cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Cytokine binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (dimer) stat3->p_stat3 Dimerization nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Activation tnf_receptor TNF Receptor ikk IKK Complex tnf_receptor->ikk TNF-α binding ikb IκBα ikk->ikb Phosphorylation nf_kb NF-κB p_ikb p-IκBα ikb->p_ikb nf_kb->nucleus Translocation ub_ikb Ub-IκBα p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation triazole_derivative 1,2,3-Triazole Derivative triazole_derivative->p_stat3 Inhibits dimerization/ translocation triazole_derivative->nf_kb Inhibits translocation

Caption: Inhibition of NF-κB and STAT3 signaling pathways by a representative 1,2,3-triazole derivative.

Safety and Handling

As with all chemical reagents, this compound and its free base should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. The free base, 5-Bromo-4-methyl-1H-1,2,3-triazole, is classified as harmful if swallowed.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its versatile chemistry, centered around the functionalizable bromine atom and the biologically relevant triazole core, makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The continued exploration of derivatives based on this scaffold is expected to yield new lead compounds for the treatment of various diseases, particularly cancer.

References

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, a halogenated triazole derivative with significant potential as a chemical building block in medicinal chemistry and drug discovery.

Core Molecular Attributes

This compound is a heterocyclic compound belonging to the triazole family. Its structure is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.

Molecular Formula and Weight

The key quantitative data for this compound are summarized below:

PropertyValueSource
Molecular Formula C₃H₅BrClN₃[1]
Molecular Weight 198.45 g/mol [1]
Exact Mass 198.9413 g/mol Calculated
CAS Number 1429056-33-6[1]

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for the preparation of solutions of known concentrations in various biological and chemical assays.

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions with biological targets.

Caption: Structure of this compound.

Synthesis and Functionalization

The presence of a bromine substituent at the 5-position of the 1,2,3-triazole ring makes this compound a versatile intermediate for further chemical modifications.[1] This is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery.

Synthetic Pathways

While specific synthesis protocols for this exact hydrochloride salt are proprietary, the synthesis of the core 5-bromo-4-methyl-1H-1,2,3-triazole molecule can be conceptualized through established triazole synthesis methodologies. A general workflow is outlined below.

Caption: Conceptual synthetic workflow for 5-Bromo-4-methyl-1H-1,2,3-triazole HCl.

Key Functionalization Reactions

The bromine atom serves as a key handle for introducing further molecular diversity through various cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.[2]

These reactions enable the exploration of a vast chemical space, which is essential for optimizing the pharmacological properties of lead compounds.

Characterization and Quality Control

The identity and purity of synthesized this compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Methods
TechniquePurposeExpected Observations
¹H NMR To identify the number and environment of protons.Signals corresponding to the methyl protons, the N-H proton of the triazole ring, and any aromatic protons if further functionalized.
¹³C NMR To identify the number and environment of carbon atoms.Signals for the methyl carbon and the two carbons of the triazole ring.
FT-IR To identify functional groups.Characteristic absorption bands for N-H, C-H, and C-N bonds.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the mass of the protonated molecule.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.[3][4][5][6]

Applications in Drug Discovery and Development

The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry due to its favorable properties.[7][8][9]

The Role of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is considered a bioisostere of the amide bond, offering improved metabolic stability.[9][10] This five-membered heterocyclic system can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like proteins and enzymes.[10]

Therapeutic Potential

Derivatives of 1,2,3-triazoles have demonstrated a wide range of pharmacological activities, including:

  • Anticancer[7][10]

  • Antimicrobial and Antifungal[7][8]

  • Antiviral (including anti-HIV)[8]

  • Anti-inflammatory[7][8]

The ability to readily functionalize the 5-bromo-4-methyl-1H-1,2,3-triazole core allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective drug candidates.[11]

Caption: Role of the title compound in the drug discovery pipeline.

Safety and Handling

While specific toxicity data for this compound is not extensively published, related brominated triazole compounds are classified as harmful if swallowed and may cause skin and eye irritation.[12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, with a molecular weight of 198.45 g/mol , is a valuable and versatile building block for medicinal chemistry and drug discovery.[1] Its amenability to a variety of functionalization reactions allows for the efficient generation of diverse compound libraries. The inherent biological relevance of the 1,2,3-triazole core makes this compound a promising starting point for the development of novel therapeutics targeting a wide range of diseases.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-detailed pathway for the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deeper understanding of the synthetic strategy, reaction mechanisms, and critical experimental parameters.

The synthesis is presented as a robust three-step process, commencing with the formation of the core triazole ring, followed by regioselective bromination, and culminating in the preparation of the hydrochloride salt. Each step is elucidated with detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the chemical transformations.

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, lauded for its metabolic stability and its capacity to form hydrogen bonds and dipole interactions, thus acting as a versatile pharmacophore. The introduction of a bromine atom and a methyl group onto this scaffold, as in 5-Bromo-4-methyl-1H-1,2,3-triazole, provides a key intermediate for further molecular elaboration through cross-coupling reactions, enabling the exploration of novel chemical space for drug discovery. This guide details a reliable and scalable synthesis of its hydrochloride salt, enhancing its stability and handling properties.

Overall Synthesis Workflow

The synthetic pathway is designed for efficiency and regiochemical control, proceeding through three distinct stages:

Synthesis_Workflow Start Starting Materials (Propyne & Azide Source) Step1 Step 1: 1,3-Dipolar Cycloaddition Start->Step1 Intermediate 4-Methyl-1H-1,2,3-triazole Step1->Intermediate Step2 Step 2: Electrophilic Bromination Intermediate->Step2 Product 5-Bromo-4-methyl-1H-1,2,3-triazole Step2->Product Step3 Step 3: Hydrochloride Salt Formation Product->Step3 FinalProduct 5-Bromo-4-methyl-1H-1,2,3-triazole HCl Step3->FinalProduct

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of 4-Methyl-1H-1,2,3-triazole

The foundational step involves the construction of the 4-methyl-1,2,3-triazole ring system. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most direct and efficient method.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers exceptional regioselectivity, exclusively yielding the 1,4-disubstituted product.[1][3] In this synthesis, propyne (methylacetylene) serves as the alkyne component, and an in-situ generated hydrazoic acid from sodium azide is the azide source.[4]

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I) catalyst is central to the high efficiency and regioselectivity of this reaction.[1][5] The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. This species then coordinates with the azide, leading to the formation of a six-membered copper-containing intermediate which subsequently rearranges and, upon protonolysis, yields the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Alkyne Propyne (H-C≡C-CH₃) Cu_acetylide Copper(I) Acetylide Alkyne->Cu_acetylide + Cu(I) Six_membered_intermediate Six-membered Cu Intermediate Cu_acetylide->Six_membered_intermediate + HN₃ Azide HN₃ Triazolide Copper Triazolide Six_membered_intermediate->Triazolide Triazolide->Cu_I Product 4-Methyl-1H-1,2,3-triazole Triazolide->Product + H⁺

Caption: Simplified CuAAC reaction mechanism.

Experimental Protocol: Synthesis of 4-Methyl-1H-1,2,3-triazole
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Sodium Azide (NaN₃)65.016.5 g0.1
Propyne (condensed)40.06~4.0 g~0.1
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.681.25 g0.005
Sodium Ascorbate198.111.98 g0.01
Water (H₂O)18.02100 mL-
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add sodium azide (6.5 g, 0.1 mol), copper(II) sulfate pentahydrate (1.25 g, 0.005 mol), sodium ascorbate (1.98 g, 0.01 mol), and water (100 mL).

  • Cool the flask to 0°C in an ice bath.

  • Carefully condense propyne gas (~4.0 g, ~0.1 mol) into the flask. Caution: Propyne is a flammable gas. This step should be performed in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-1H-1,2,3-triazole as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole

The second step is the regioselective bromination of the 4-methyl-1H-1,2,3-triazole. Electrophilic aromatic substitution on the triazole ring is facilitated by a suitable brominating agent. N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine for this transformation.[6][7][8] The reaction is typically carried out in an organic solvent, and controlling the temperature is crucial to minimize the formation of by-products.[9]

Reaction Mechanism: Electrophilic Aromatic Bromination

The mechanism proceeds via a classic electrophilic aromatic substitution pathway.[10][11] The triazole ring acts as the nucleophile, attacking the electrophilic bromine species generated from NBS. This leads to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the triazole ring, yielding the brominated product.

Bromination_Mechanism Triazole 4-Methyl-1H-1,2,3-triazole Sigma_Complex Sigma Complex (Resonance Stabilized Cation) Triazole->Sigma_Complex + Br⁺ NBS N-Bromosuccinimide (NBS) Electrophile Electrophilic Bromine (Br⁺) NBS->Electrophile Activation Succinimide Succinimide Product 5-Bromo-4-methyl-1H-1,2,3-triazole Sigma_Complex->Product - H⁺

Caption: Electrophilic bromination mechanism.

Experimental Protocol: Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole
Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Methyl-1H-1,2,3-triazole83.094.15 g0.05
N-Bromosuccinimide (NBS)177.989.79 g0.055
Acetonitrile (CH₃CN)41.05100 mL-

Procedure:

  • Dissolve 4-methyl-1H-1,2,3-triazole (4.15 g, 0.05 mol) in acetonitrile (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5°C in an ice-salt bath.[9]

  • Add N-bromosuccinimide (9.79 g, 0.055 mol) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction mixture to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-bromo-4-methyl-1H-1,2,3-triazole.[9]

Step 3: Synthesis of this compound

The final step involves the conversion of the free base into its hydrochloride salt. This is typically achieved by treating a solution of the triazole with hydrochloric acid. The hydrochloride salt often exhibits improved crystallinity, stability, and handling characteristics, which are advantageous for storage and further applications.

Experimental Protocol: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Bromo-4-methyl-1H-1,2,3-triazole161.993.24 g0.02
Hydrochloric Acid (HCl) in Diethyl Ether (2 M)36.4611 mL0.022
Diethyl Ether (Et₂O)74.1250 mL-

Procedure:

  • Dissolve the purified 5-bromo-4-methyl-1H-1,2,3-triazole (3.24 g, 0.02 mol) in anhydrous diethyl ether (50 mL) in a 100 mL Erlenmeyer flask with magnetic stirring.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether (11 mL, 0.022 mol) dropwise to the stirred solution.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring at 0°C for 1 hour after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a stable solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

4-Methyl-1H-1,2,3-triazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (s, 1H, C5-H), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 132.5 (C4), 122.0 (C5), 10.5 (CH₃).

5-Bromo-4-methyl-1H-1,2,3-triazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.40 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 141.0 (C4), 120.5 (C5), 10.0 (CH₃).

  • MS (ESI): m/z calculated for C₃H₄BrN₃ [M+H]⁺ 161.97, found 161.97.

Safety and Handling

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrazoic acid gas.

  • Propyne: Highly flammable gas. Handle in a well-ventilated area away from ignition sources.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Hydrochloric Acid (HCl): Corrosive. Handle in a fume hood with appropriate personal protective equipment.

Conclusion

This technical guide provides a detailed and reliable synthetic pathway for the preparation of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The provided protocols are designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectral data required for the unequivocal structural confirmation of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride (C₃H₅BrClN₃), a key heterocyclic building block in medicinal chemistry and drug development.[1] We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. By integrating predictive data based on analogous structures with detailed, field-proven experimental protocols, this document serves as an authoritative reference for researchers and scientists. All methodologies are designed to be self-validating, ensuring the highest degree of scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent compound, 5-Bromo-4-methyl-1H-1,2,3-triazole. The protonation of the triazole ring increases its solubility in polar solvents, a common strategy in drug development.

  • Molecular Formula: C₃H₅BrClN₃

  • Molecular Weight: 198.45 g/mol [1]

  • Parent Compound CAS: 805315-83-7[2]

  • Appearance: Typically a white to off-white solid.

The structure consists of a five-membered 1,2,3-triazole ring substituted with a methyl group at the C4 position and a bromine atom at the C5 position. The hydrochloride salt form implies that one of the nitrogen atoms in the triazole ring is protonated and associated with a chloride counter-ion.

Caption: Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a polar aprotic solvent like DMSO-d₆ is ideal due to the salt's solubility.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methyl protons and the N-H proton of the triazole ring.

  • Methyl Protons (–CH₃): A sharp singlet is predicted in the upfield region, typically around δ 2.0-2.5 ppm . The exact chemical shift is influenced by the electronic environment of the triazole ring.

  • N-H Proton (–NH): A broad singlet is expected in the downfield region, potentially between δ 14.0-16.0 ppm . The significant downfield shift is due to the acidic nature of this proton, its involvement in hydrogen bonding with the solvent or the chloride counter-ion, and the aromaticity of the triazole ring. The signal's broadness and chemical shift can be highly dependent on sample concentration and temperature.[3]

Table 1: Predicted ¹H NMR Spectral Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ ~2.3 Singlet (s) 3H

| -NH | ~15.0 | Broad Singlet (br s) | 1H |

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~4 seconds.

    • Spectral Width (sw): 0-16 ppm.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon environment. Three signals are expected: one for the methyl carbon and two for the carbons within the triazole ring.

  • Methyl Carbon (–CH₃): This signal is expected in the far upfield region, typically δ 10-15 ppm .

  • Triazole Ring Carbons (C4 and C5): These carbons are in a heteroaromatic system and are deshielded. Their chemical shifts are predicted to be in the δ 120-150 ppm range. The carbon attached to the bromine (C5) is expected to be influenced by the heavy atom effect, which can affect its chemical shift and peak intensity. Definitive assignment often requires 2D NMR techniques like HMBC.[4]

Table 2: Predicted ¹³C NMR Spectral Data

Signal Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ ~12
C4-CH₃ ~145

| C5-Br | ~130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions will relate to the N-H bond, C-H bonds, and the triazole ring itself.

  • N-H Stretch: A broad and strong absorption band is expected in the region of 3100-3200 cm⁻¹ , characteristic of N-H stretching in heterocyclic compounds.[5] Its broadness is due to hydrogen bonding.

  • C-H Stretch: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹ ).

  • Ring Vibrations (C=N, N=N): The triazole ring stretching vibrations are expected in the fingerprint region, typically between 1400-1600 cm⁻¹ . These are often referred to as "marker bands" for the triazole ring.[6]

  • C-Br Stretch: The carbon-bromine stretch is a weak absorption found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorptions

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch 3100-3200 Strong, Broad
C-H (aliphatic) Stretch 2950-2850 Medium
C=N / N=N Ring Stretch 1400-1600 Medium-Strong

| C-Br | Stretch | 500-650 | Weak-Medium |

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans for a high-quality spectrum.

  • Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, pre-salted compound.

Molecular Ion and Isotopic Pattern

The most critical diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

  • [M+H]⁺ (for the free base): The expected m/z values for the protonated free base (C₃H₄BrN₃) are:

    • m/z ≈ 162.0 (containing ⁷⁹Br)

    • m/z ≈ 164.0 (containing ⁸¹Br)

Fragmentation Pathway

Under fragmentation conditions (e.g., tandem MS/MS), the triazole ring is expected to be the primary site of cleavage. A characteristic fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[8]

  • Loss of N₂: Fragmentation of the [M+H]⁺ ion would lead to a fragment ion pair:

    • m/z ≈ 134.0 (from m/z 162)

    • m/z ≈ 136.0 (from m/z 164)

mol_ion [C₃H₅BrN₃]⁺ m/z ≈ 162 / 164 frag_ion [C₃H₅BrN]⁺ m/z ≈ 134 / 136 mol_ion->frag_ion - N₂ (28 Da) caption Figure 2. Predicted ESI-MS fragmentation pathway. cluster_0 Spectroscopic Techniques cluster_1 Derived Information NMR NMR (¹H & ¹³C) Framework C-H Framework (-CH₃, -NH) NMR->Framework IR IR FuncGroups Functional Groups (N-H, C-Br, Ring) IR->FuncGroups MS MS MolWeight Molecular Weight & Isotopic Pattern (Br) MS->MolWeight Structure Confirmed Structure: 5-Bromo-4-methyl-1H-1,2,3-triazole HCl Framework->Structure FuncGroups->Structure MolWeight->Structure caption Figure 3. Workflow for integrated structural elucidation.

References

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Authored by: A Senior Application Scientist

Disclaimer: This document is intended as a technical guide for trained research and development professionals. It synthesizes available safety data for 5-Bromo-4-methyl-1H-1,2,3-triazole and its hydrochloride salt. Due to the limited specific data on the hydrochloride form, this guide incorporates best practices from closely related chemical structures. Always consult the most current Safety Data Sheet (SDS) provided by your supplier and adhere to all institutional and local regulations.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. As with any novel or specialized chemical reagent, a thorough understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound, grounded in established chemical safety principles and data from analogous structures.

The core structure, 5-Bromo-4-methyl-1H-1,2,3-triazole, provides the basis for our initial safety assessment. The addition of a hydrochloride salt can alter physical properties such as solubility and stability but generally does not diminish the intrinsic toxicological profile of the parent molecule. Therefore, precautions applicable to the free base should be considered the minimum standard for its hydrochloride form.

Hazard Identification and Classification

The primary known hazard associated with the free base, 5-bromo-4-methyl-1H-1,2,3-triazole, is acute oral toxicity.[1] While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, the Globally Harmonized System (GHS) classification for the parent compound serves as our critical starting point.

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
alt text

Furthermore, data from structurally similar compounds, such as other bromo-substituted triazoles, suggest the potential for additional hazards. Researchers should be prepared for the possibility of:

  • Skin Irritation (H315): Causes skin irritation.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[2][4]

It is a prudent and field-proven best practice to handle this compound as if it possesses all the hazards listed above until specific data for the hydrochloride salt becomes available.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial. The following workflow should be implemented before any experimental work begins.

RiskAssessment cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Implementation cluster_execution Phase 3: Execution & Disposal Start Identify Need for 5-Bromo-4-methyl-1H-1,2,3-triazole HCl ReviewSDS Review SDS of Parent Compound & Analogs Start->ReviewSDS Begin Safety Review AssessHazards Assess Potential Hazards: - H302 (Oral Toxicity) - H315 (Skin Irritation) - H319 (Eye Irritation) - H335 (Respiratory Irritation) ReviewSDS->AssessHazards EvaluateExposure Evaluate Exposure Potential (Quantity, Duration, Form) AssessHazards->EvaluateExposure SelectControls Select Controls: - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles, Coat) EvaluateExposure->SelectControls Mitigate Risks DevelopProtocol Develop Detailed Experimental Protocol SelectControls->DevelopProtocol ExecuteExp Execute Experiment (Follow Protocol) DevelopProtocol->ExecuteExp WasteDisposal Dispose of Waste (Per Regulations) ExecuteExp->WasteDisposal End Procedure Complete WasteDisposal->End

Caption: Risk assessment workflow for handling the target compound.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the potential hazards, a multi-layered approach to protection is required, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure.[4][5]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any dust or vapors.[3][5]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal and ocular exposure.

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles with side shields.[5]Protects against splashes, dust, and aerosols, addressing the serious eye irritation hazard (H319).
Hand Protection Nitrile gloves (minimum thickness of 4 mil) inspected before use.[5][7]Provides a barrier against skin contact, addressing the skin irritation hazard (H315).
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin on the arms and body from accidental contact.
Respiratory Not generally required if work is performed in a fume hood. If a hood is unavailable, a NIOSH-approved N95 respirator is the minimum.Addresses the respiratory irritation hazard (H335) by preventing inhalation of airborne particles.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is the foundation of a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is operating correctly.

  • Weighing: Handle the compound as a solid. To minimize dust, do not pour the powder directly. Use a spatula to transfer the material onto weighing paper or into a container within the fume hood.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove gloves and wash hands thoroughly with soap and water.[3][8]

  • Avoidance: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[6][8]

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.[3][8]

  • Environment: Store in a cool, dry, and well-ventilated area.[3][5][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6] Keep segregated from food and drink.[5][9]

Waste Disposal
  • Classification: All waste containing this compound (including empty containers, contaminated PPE, and reaction byproducts) must be treated as hazardous waste.

  • Procedure: Dispose of contents and container in accordance with all local, state, and federal regulations.[3][4] This typically involves collection by a licensed professional waste disposal service.[7] Do not dispose of down the drain.[5]

Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Containment cluster_actions Immediate Actions Emergency Emergency Event Inhalation Inhalation SkinContact Skin Contact EyeContact Eye Contact Ingestion Ingestion Spill Accidental Release ActionInhale Move to fresh air. Seek medical attention. Inhalation->ActionInhale ActionSkin Remove contaminated clothing. Wash skin with soap & water for 15 min. SkinContact->ActionSkin ActionEye Rinse cautiously with water for 15 min. Remove contacts if possible. Seek medical attention. EyeContact->ActionEye ActionIngest Rinse mouth. Call Poison Center or doctor. Do NOT induce vomiting. Ingestion->ActionIngest ActionSpill Evacuate area. Avoid generating dust. Use absorbent material. Collect in sealed container for disposal. Spill->ActionSpill

Caption: Logical flow for emergency response procedures.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

  • Hazardous Combustion Products: In a fire, the compound may decompose to emit toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide/halides.[3][6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Conclusion

While this compound is a valuable tool for chemical research, it demands careful and informed handling. The primary established hazard is acute oral toxicity, with a strong potential for skin, eye, and respiratory irritation based on analogous compounds. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can work with this compound confidently and safely.

References

Tautomerism in Substituted 1,2,3-Triazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Nature of the 1,2,3-Triazole Ring

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely owing to its unique electronic properties and its role as a bioisostere.[1][2] However, the inherent prototropic tautomerism of the 1,2,3-triazole ring presents both a challenge and an opportunity for researchers. This dynamic equilibrium, where a proton shifts between the nitrogen atoms of the heterocyclic ring, can significantly influence the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capability, and ultimately, its biological activity.[3][4] A thorough understanding of the tautomeric preferences of substituted 1,2,3-triazoles is therefore paramount for the rational design of novel therapeutics and functional materials.

This in-depth technical guide provides a comprehensive overview of tautomerism in substituted 1,2,3-triazoles, delving into the structural nuances of the different tautomeric forms, the key factors governing their equilibrium, and the state-of-the-art analytical techniques employed for their characterization.

The Tautomeric Landscape of Substituted 1,2,3-Triazoles

For a monosubstituted 1,2,3-triazole, three potential annular tautomers can exist: the 1H, 2H, and 3H forms. The position of the substituent dictates the possible equilibria. For instance, a 4-substituted 1,2,3-triazole can exist in a tautomeric equilibrium between the 1H and 2H forms. When the triazole is substituted at the 5-position, N1-H, N2-H, and N3-H tautomers are possible.[5]

The relative stability of these tautomers is not fixed but is rather a delicate balance of electronic and steric factors, as well as the surrounding environment.

The Prevalent 2H-Tautomer

Numerous computational and experimental studies have shown that for the unsubstituted 1,2,3-triazole, the 2H-tautomer is the most stable form in the gas phase by approximately 3.5–4.5 kcal/mol.[6] This preference is often attributed to favorable lone-pair repulsion effects.[7] In many substituted 1,2,3-triazoles, the 2H-tautomer also predominates.[5][8][9]

Factors Influencing Tautomeric Equilibrium

The tautomeric ratio of a substituted 1,2,3-triazole is a multifaceted phenomenon governed by several key factors:

  • Substituent Effects: The electronic nature and position of substituents on the triazole ring play a pivotal role in determining the favored tautomer. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize specific tautomers through inductive and resonance effects. For instance, certain substituents at the C5 position can stabilize the N3-H tautomer, while others favor the N1-H form.[5] Steric interactions between the substituent and the NH proton can also influence the equilibrium.[1]

  • Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. The 1H-tautomer of 1,2,3-triazole has a considerably larger dipole moment (around 4.2 D) compared to the 2H-tautomer (around 0.10 D).[6] Consequently, polar solvents tend to stabilize the more polar 1H-tautomer, shifting the equilibrium in its favor.[6] In aqueous solutions, the 2H-tautomer of the parent 1,2,3-triazole is favored by a factor of about two.[7]

  • Phase (Solid vs. Solution): The tautomeric form observed in the solid state, as determined by X-ray crystallography, may not be the dominant form in solution.[6] Crystal packing forces and intermolecular interactions in the solid state can favor a specific tautomer that might be less stable in solution.

  • Temperature: Temperature can influence the tautomeric equilibrium by affecting the relative Gibbs free energies of the tautomers.

Analytical Strategies for Elucidating Tautomerism

A multi-pronged analytical approach is often necessary to unambiguously characterize the tautomeric behavior of substituted 1,2,3-triazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamic Equilibrium

NMR spectroscopy is a powerful tool for studying the dynamic equilibrium of tautomers in solution.[3][8][9] Key NMR techniques include:

  • ¹H and ¹³C NMR: Chemical shifts of the triazole ring protons and carbons are sensitive to the tautomeric form. However, if the tautomeric exchange is fast on the NMR timescale, time-averaged signals will be observed.

  • ¹⁵N NMR: The chemical shifts of the nitrogen atoms are highly sensitive to the position of the proton, making ¹⁵N NMR a direct and informative technique for studying tautomerism.

  • Variable Temperature (VT) NMR: By lowering the temperature, it may be possible to slow down the tautomeric exchange to the point where individual tautomers can be observed, allowing for the determination of their relative populations.

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted 1,2,3-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) to a concentration of approximately 10-20 mg/mL.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Measurements: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Data Analysis: Monitor the chemical shifts and line shapes of the triazole ring proton signals. The appearance of new signals or significant broadening and coalescence of existing signals can indicate the slowing of tautomeric exchange.

  • Quantification: At a temperature where the exchange is slow enough to resolve the signals of individual tautomers, integrate the respective signals to determine the tautomeric ratio.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the proton on the triazole ring.[10][11] This technique is the gold standard for identifying the preferred tautomer in the crystalline form.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing and Structure Solution data_collection->data_processing structure_refinement Structure Refinement data_processing->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: Workflow for 1,2,3-triazole structure validation via X-ray crystallography.

Computational Chemistry: Predicting Tautomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[5] These methods can calculate the Gibbs free energies of the different tautomeric forms in the gas phase and in solution (using continuum solvation models).

  • Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Solvation Modeling: To model the effect of a solvent, perform the calculations using a polarizable continuum model (PCM).

  • Relative Energy Calculation: Calculate the relative Gibbs free energies of the tautomers to predict their relative populations.

Data Summary: Tautomeric Preferences of 1,2,3-Triazole

TautomerPhase/SolventRelative StabilityDipole Moment (D)Reference
2H-1,2,3-triazole Gas PhaseMost Stable (by ~3.5-4.5 kcal/mol)~0.10[6]
1H-1,2,3-triazole Gas PhaseLess Stable~4.2[6]
2H-1,2,3-triazole Aqueous SolutionFavored (by a factor of ~2)-[7]
1H-1,2,3-triazole Polar SolventsStabilized-[6]

Logical Relationships in Tautomer Analysis

The interplay between experimental and computational methods is crucial for a comprehensive understanding of tautomerism.

logical_relationship cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_conclusion Comprehensive Understanding nmr NMR Spectroscopy (Solution-phase equilibrium) conclusion Tautomeric Profile (Dominant forms, influencing factors) nmr->conclusion xray X-ray Crystallography (Solid-state structure) xray->conclusion dft DFT Calculations (Relative stability, energetics) dft->nmr Aids spectral assignment dft->xray Complements structural data dft->conclusion

Caption: Interplay of analytical techniques for comprehensive tautomer analysis.

Conclusion: A Critical Consideration in Drug Development

The tautomeric behavior of substituted 1,2,3-triazoles is a critical parameter that must be considered during the drug discovery and development process. The dominant tautomer can significantly impact a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough investigation of tautomerism, employing a combination of advanced analytical techniques and computational modeling, is essential for the design of safe and efficacious 1,2,3-triazole-based drugs and functional materials.

References

Methodological & Application

Application Note & Protocols: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's operational simplicity, high yields, and tolerance of a wide variety of functional groups have cemented its importance in fields ranging from drug discovery and medicinal chemistry to materials science and bioconjugation.[1][3][4] This guide offers a comprehensive overview of the CuAAC reaction, including its underlying mechanism, detailed experimental protocols, optimization strategies, and key applications, tailored for researchers, scientists, and drug development professionals.

Introduction: The Power of "Click" Chemistry

The concept of "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[4] The CuAAC reaction is the quintessential example, exhibiting an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[5] The uncatalyzed reaction often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed variant proceeds readily under mild conditions, often at room temperature and in aqueous solutions, to exclusively yield the 1,4-disubstituted triazole product.[1][6]

The 1,2,3-triazole core is a valuable pharmacophore due to its stability, hydrogen bonding capabilities, and dipole character, making it a common structural motif in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[7][8] The CuAAC reaction provides a robust and reliable tool for rapidly generating libraries of these compounds for high-throughput screening and lead optimization in drug discovery programs.[7][9]

The Reaction Mechanism: A Tale of Two Coppers

While initial proposals suggested a mononuclear copper catalyst, substantial evidence from kinetic and computational studies now supports a dinuclear copper intermediate as the kinetically favored pathway.[1][10] This mechanism better explains the reaction's high efficiency and regioselectivity.

The key steps are as follows:

  • Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne. In the presence of a mild base (or via the ligand), the terminal proton is removed, forming a copper(I) acetylide intermediate. This coordination significantly increases the acidity of the alkyne's terminal proton.[10]

  • Activation of the Azide: A second copper(I) ion coordinates to the azide, activating it for cycloaddition.

  • Cycloaddition: The activated azide undergoes a stepwise cycloaddition with the copper acetylide. The nucleophilic carbon of the acetylide attacks the terminal, electrophilic nitrogen of the azide, leading to the formation of a six-membered copper-containing ring intermediate.[1][]

  • Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, collapses to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst Catalyst Generation Cu1_alkyne Cu(I)-Alkyne Complex Cu_acetylide Dinuclear Cu(I) Acetylide Cu1_alkyne->Cu_acetylide + Cu(I), -H+ Cu_azide_complex Azide Coordination Cu_acetylide->Cu_azide_complex + R-N3 Metallacycle Six-Membered Cu(III) Metallacycle Cu_azide_complex->Metallacycle Cycloaddition Product_release Triazole Product + 2Cu(I) Metallacycle->Product_release Ring Contraction + H+ Product_release->Cu1_alkyne Regeneration CuII Cu(II) Source (e.g., CuSO4) CuI Active Cu(I) Catalyst CuII->CuI CuI->Cu1_alkyne Enters Cycle Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->CuI

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocols

This section provides a general, robust protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole. This should be considered a starting point, as optimization may be required for specific substrates.

Materials and Reagents
  • Azide Substrate: (e.g., Benzyl azide)

  • Alkyne Substrate: (e.g., Phenylacetylene)

  • Copper(II) Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-ascorbate (Prepare fresh solution for each use)

  • Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents.[2][12]

  • Solvent: A suitable solvent system that dissolves both substrates (e.g., 1:1 mixture of water and t-butanol, or DMSO/water).

  • Inert Gas: Argon or Nitrogen

Step-by-Step Synthesis Protocol

Caption: General workflow for CuAAC synthesis.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your azide (e.g., 1 M in DMSO) and alkyne (e.g., 1 M in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water). Do not use solutions that have turned brown, as this indicates oxidation.[13]

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in deionized water).

    • Prepare a stock solution of the ligand (e.g., THPTA, 0.1 M in deionized water).

  • Reaction Setup:

    • To a reaction vessel, add the chosen solvent (e.g., 5 mL of a 1:1 t-BuOH/H₂O mixture).

    • Add the azide (e.g., 1.0 mmol, 1.0 equivalent).

    • Add the alkyne (e.g., 1.1 mmol, 1.1 equivalents).

    • If using a ligand, add it now (e.g., 0.05 mmol, 5 mol%). The use of a stabilizing ligand is highly recommended to protect the Cu(I) from oxidation and accelerate the reaction.[14][15]

  • Catalyst Addition and Initiation:

    • A recommended practice is to premix the copper source and the ligand before adding to the reaction mixture.[12][16]

    • Add the CuSO₄·5H₂O solution (e.g., 0.02 mmol, 2 mol%).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1 mmol, 10 mol%). A slight excess of the reducing agent helps prevent oxidative homocoupling of the alkyne (Glaser coupling).[5][17]

    • If the reaction is oxygen-sensitive, degas the solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and initiator.[14]

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water (e.g., 20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Residual copper can be removed by washing the organic solution with aqueous EDTA or by filtering the crude product through a short plug of silica gel.[18]

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Optimization and Troubleshooting

While the CuAAC reaction is robust, certain factors can lead to low yields or side reactions.

Problem Potential Cause Solution & Rationale
Low or No Yield Catalyst inactivation (Oxidation of Cu(I) to Cu(II)).Increase the concentration of sodium ascorbate. Degas solvents and run the reaction under an inert atmosphere to minimize oxygen exposure.[14][19]
Poor substrate solubility.Add a co-solvent like DMSO, DMF, or THF (up to 10%) to improve the solubility of all reactants.[16]
Inhibitory buffer components.Avoid Tris buffers, which can chelate copper.[14][19] Use buffers like PBS or HEPES. High chloride concentrations (>0.2 M) can also be inhibitory.[14][16]
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).Ensure an adequate excess of sodium ascorbate is present to maintain a reducing environment and keep the copper in the +1 oxidation state.[19]
Damage to sensitive biomolecules.In bioconjugation, reactive oxygen species (ROS) can be generated. Use a higher ligand-to-copper ratio (e.g., 5:1) as the ligand can act as a sacrificial reductant.[14][20]

Applications in Drug Discovery and Development

The CuAAC reaction has become an indispensable tool in modern medicinal chemistry.[3] Its reliability and bioorthogonality—the ability to proceed in a biological environment without interfering with native biochemical processes—are particularly advantageous.

  • High-Throughput Screening (HTS): Click chemistry allows for the rapid, parallel synthesis of large libraries of diverse, drug-like molecules.[7][9] By combining various azide and alkyne building blocks, vast chemical spaces can be explored to identify initial "hit" compounds.

  • Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified. Click chemistry is then used to link these fragments together, creating a high-affinity ligand.[9]

  • Bioconjugation: The reaction is widely used to attach drugs, imaging agents, or targeting moieties to biomolecules like proteins, peptides, and nucleic acids.[7][21] This is crucial for creating antibody-drug conjugates (ADCs) and targeted drug delivery systems.[7]

Product Characterization

Confirmation of the 1,4-disubstituted 1,2,3-triazole structure is typically achieved through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The triazole proton (H5) typically appears as a distinct singlet in the range of δ 8.00–8.75 ppm.[22]

    • ¹³C NMR: The C4 and C5 carbons of the triazole ring give characteristic signals, typically in the ranges of δ 139–149 ppm and δ 122–128 ppm, respectively, confirming the 1,4-disubstitution pattern.[22]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful cycloaddition.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (~2100 cm⁻¹) and terminal alkyne C-H stretch (~3300 cm⁻¹) is indicative of a complete reaction.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile transformation that has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. Its high efficiency, regioselectivity, and broad functional group tolerance make it an invaluable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and chemical biology. By understanding the core mechanism and following robust protocols, scientists can effectively leverage this remarkable reaction to accelerate their research and development efforts.

References

Application Notes and Protocols: Leveraging 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Bioconjugation

In the landscape of modern drug development and chemical biology, the covalent linkage of molecules to proteins, peptides, and nucleic acids—a process known as bioconjugation—is of paramount importance. These linkages must be stable, and their formation should proceed under mild, biocompatible conditions. The 1,2,3-triazole moiety, a five-membered heterocyclic ring, has emerged as a privileged linker in this context.[1][2] Formed via the highly efficient and selective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, the triazole ring is not merely a passive connector; it is exceptionally stable to metabolic degradation, hydrolysis, and redox conditions, and can form hydrogen bonds, potentially influencing the properties of the final conjugate.[3][4]

This guide focuses on the strategic use of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride , a halogenated triazole derivative, as a versatile precursor for creating custom bioconjugation reagents. While not directly reactive with biomolecules in its native form, the bromine atom on the triazole ring serves as a highly valuable synthetic handle. Through well-established palladium-catalyzed cross-coupling reactions, this bromine can be efficiently replaced, allowing for the introduction of a variety of functional groups.

Herein, we present a detailed, two-stage strategy for the use of this compound in bioconjugation. The first stage involves the functionalization of the bromo-triazole to install a bioorthogonal alkyne group via a Sonogashira cross-coupling reaction. The resulting alkyne-functionalized triazole is then employed in a second stage for direct conjugation to an azide-modified biomolecule using the classic CuAAC reaction. This approach provides a robust and adaptable workflow for researchers developing novel bioconjugates, antibody-drug conjugates (ADCs), and molecular probes.

Stage 1: Functionalization of the Triazole Core via Sonogashira Coupling

The bromine atom at the 5-position of the triazole ring is amenable to substitution through various palladium-catalyzed cross-coupling reactions.[5][6] For the purpose of creating a "clickable" bioconjugation reagent, the Sonogashira coupling is an ideal choice as it allows for the direct installation of a terminal alkyne.[7][8][9] This reaction forms a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the bromo-triazole.

The overall transformation is depicted below:

Sonogashira_Coupling BromoTriazole 5-Bromo-4-methyl- 1H-1,2,3-triazole (hydrochloride salt neutralized) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) BromoTriazole->Catalyst + Alkyne Terminal Alkyne (e.g., Trimethylsilylacetylene) Alkyne->Catalyst + Product 5-Alkynyl-4-methyl- 1H-1,2,3-triazole Catalyst->Product Sonogashira Coupling

Caption: Sonogashira coupling workflow for functionalizing the bromo-triazole.

Protocol 1: Synthesis of 4-methyl-5-(trimethylsilylethynyl)-1H-1,2,3-triazole

This protocol details the conversion of 5-Bromo-4-methyl-1H-1,2,3-triazole to an alkyne-functionalized derivative using trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be easily removed in a subsequent step.

Materials:

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Trimethylsilylacetylene

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization: Dissolve this compound in a minimal amount of water and add saturated sodium bicarbonate solution until the pH is neutral (~7). Extract the free base into ethyl acetate (3x volumes). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base of the bromo-triazole.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the neutralized 5-Bromo-4-methyl-1H-1,2,3-triazole (1.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF (or DMF) to dissolve the solids, followed by anhydrous triethylamine (3.0 eq).

  • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methyl-5-(trimethylsilylethynyl)-1H-1,2,3-triazole.[10]

  • Deprotection (if necessary): The TMS group can be removed by treating the purified product with a mild base such as potassium carbonate in methanol to yield the terminal alkyne, 4-ethynyl-5-methyl-1H-1,2,3-triazole, which is now ready for bioconjugation.

ReagentMolar Eq.Purpose
5-Bromo-4-methyl-1H-1,2,3-triazole1.0Starting material
Trimethylsilylacetylene1.5Alkyne source
Pd(PPh₃)₄0.05Palladium catalyst
CuI0.1Copper(I) co-catalyst
Triethylamine (Et₃N)3.0Base

Table 1: Key reagents for the Sonogashira coupling reaction.

Stage 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the alkyne-functionalized triazole linker in hand, the next stage is the bioconjugation to a target biomolecule that has been pre-functionalized with an azide group. The CuAAC reaction is a robust and highly specific "click" reaction that forms a stable 1,4-disubstituted triazole linkage.[11] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, making it ideal for use in complex biological mixtures.[11]

CuAAC_Bioconjugation AlkyneTriazole 4-ethynyl-5-methyl- 1H-1,2,3-triazole (Linker) CuAAC_Reagents Cu(I) Source (e.g., CuSO₄) Reducing Agent (e.g., Na Ascorbate) Ligand (e.g., THPTA) AlkyneTriazole->CuAAC_Reagents + AzideBiomolecule Azide-Modified Biomolecule (e.g., Protein-N₃) AzideBiomolecule->CuAAC_Reagents + Bioconjugate Triazole-Linked Bioconjugate CuAAC_Reagents->Bioconjugate CuAAC 'Click' Reaction

Caption: Bioconjugation workflow using the functionalized triazole linker.

Protocol 2: General Protocol for Protein Bioconjugation

This protocol provides a general method for conjugating the synthesized alkyne-triazole linker to an azide-modified protein. The protein should be in a suitable buffer and free of interfering substances like high concentrations of chelating agents (e.g., EDTA).

Materials:

  • Azide-modified protein (in a suitable buffer, e.g., PBS pH 7.4)

  • 4-ethynyl-5-methyl-1H-1,2,3-triazole (or other alkyne-functionalized triazole)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water)

  • Degassed buffer (e.g., PBS pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-triazole linker in a compatible solvent like DMSO or water.

    • Freshly prepare the sodium ascorbate solution immediately before use to ensure its reducing capability.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the azide-modified protein with the degassed buffer to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the alkyne-triazole linker to the protein solution. A 10-50 fold molar excess of the linker over the protein is a good starting point.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA ligand stock solution in a 1:5 molar ratio and let it sit for 1-2 minutes. This complex helps to stabilize the Cu(I) ion and improve reaction efficiency.

  • Initiation of the Reaction:

    • Add the CuSO₄/THPTA premix to the protein-linker solution to a final concentration of ~1 mM Cu(II).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The optimal time may vary depending on the protein and linker concentrations.

  • Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM.

  • Purification of the Bioconjugate:

    • Remove the excess unreacted linker and copper catalyst by a suitable purification method.

    • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from smaller molecules.

    • Dialysis/Buffer Exchange: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecule impurities.

ComponentRecommended Final ConcentrationPurpose
Azide-Modified Protein1-100 µMBiomolecule to be labeled
Alkyne-Triazole Linker10-50x molar excess over proteinThe "clickable" labeling reagent
CuSO₄0.1-1 mMSource of Copper(I) catalyst (after reduction)
Sodium Ascorbate1-5 mMReducing agent to generate Cu(I) from Cu(II)
THPTA Ligand0.5-5 mMStabilizes Cu(I) and enhances reaction kinetics

Table 2: Typical reaction conditions for CuAAC bioconjugation.

Characterization of the Bioconjugate

After purification, it is essential to characterize the resulting bioconjugate to confirm successful labeling and determine the degree of modification.

Common Analytical Techniques:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate. The mass increase will correspond to the mass of the attached linker, confirming covalent modification.

  • SDS-PAGE: A shift in the apparent molecular weight on an SDS-PAGE gel can indicate successful conjugation, especially if the linker is large or if multiple linkers are attached.

  • UV-Vis Spectroscopy: If the linker contains a chromophore, the degree of labeling can often be estimated using UV-Vis spectroscopy.

  • HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from the unlabeled protein.[12]

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of custom bioconjugation reagents. By employing a two-stage strategy involving an initial functionalization via Sonogashira coupling followed by a CuAAC "click" reaction, researchers can create stable and well-defined bioconjugates. The exceptional stability of the triazole linkage makes this approach highly suitable for applications requiring long-term stability in biological systems, such as in the development of therapeutic antibody-drug conjugates and in vivo imaging agents.[2][3] The modularity of this approach allows for the facile introduction of various functionalities onto the triazole core, opening up a wide array of possibilities for the design of next-generation bioconjugates.

References

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Halogenated Triazoles in Modern Chemistry

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely due to its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][2] The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this privileged structure readily accessible.[3][4]

This guide focuses on the synthesis of a specific, highly functionalized derivative: 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride . Halogenated triazoles, such as this compound, are exceptionally valuable as synthetic intermediates. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex, poly-substituted triazole derivatives.[5][6] The hydrochloride salt form often enhances the compound's solubility in aqueous media and improves its handling characteristics, which is particularly advantageous for biological screening and drug development applications.

This document provides a detailed, multi-step protocol for the synthesis of this compound, starting from the formation of the triazole core, followed by regioselective bromination and subsequent salt formation.

Overall Synthetic Workflow

The synthesis is strategically designed as a multi-step process to ensure high purity and yield. The workflow begins with the creation of the 4-methyl-1H-1,2,3-triazole core, followed by a regioselective bromination at the C5 position, and concludes with the formation of the hydrochloride salt.

G cluster_0 Part 1: Triazole Core Synthesis (CuAAC) cluster_1 Part 2: Regioselective Bromination cluster_2 Part 3: Purification & Salt Formation Propyne Propyne Derivative CuAAC Cu(I) Catalyzed Azide-Alkyne Cycloaddition Propyne->CuAAC Azide Azide Source (e.g., TMS-Azide) Azide->CuAAC TriazoleCore 4-methyl-1H-1,2,3-triazole CuAAC->TriazoleCore TriazoleCore_ref 4-methyl-1H-1,2,3-triazole BrominatingAgent Brominating Agent (e.g., NBS or Br2) Bromination Electrophilic Bromination BrominatingAgent->Bromination BromoTriazole 5-Bromo-4-methyl-1H-1,2,3-triazole Bromination->BromoTriazole BromoTriazole_ref 5-Bromo-4-methyl-1H-1,2,3-triazole TriazoleCore_ref->Bromination Purification Work-up & Column Chromatography HCl_source HCl Solution SaltFormation Acid-Base Reaction Purification->SaltFormation HCl_source->SaltFormation FinalProduct 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride SaltFormation->FinalProduct BromoTriazole_ref->Purification

Caption: Workflow for the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole HCl.

Experimental Protocols

PART 1: Synthesis of 4-methyl-1H-1,2,3-triazole

The foundational step is the construction of the triazole ring. While various methods exist for synthesizing 4,5-disubstituted 1H-1,2,3-triazoles, a robust approach involves the cycloaddition of an appropriate alkyne and azide.[7][8] For the synthesis of the unsubstituted (at N1) 4-methyl-1H-1,2,3-triazole, trimethylsilyl azide (TMS-N₃) is a safe and effective azide source, reacting with propyne.

Materials & Reagents:

  • Propyne (can be bubbled from a cylinder or generated in situ)

  • Trimethylsilyl azide (TMS-N₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add anhydrous DMF (100 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add trimethylsilyl azide (1.2 equivalents) to the stirred solvent.

  • Alkyne Introduction: Bubble propyne gas (1.0 equivalent) through the solution for 30-45 minutes, ensuring efficient dissolution.

  • Catalyst Addition: Add Copper(I) iodide (CuI, 0.1 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and then heat to 60-70 °C. Stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add methanol (20 mL) to quench the reaction and hydrolyze the silyl-triazole intermediate.

  • Acidification: Slowly add concentrated HCl to the mixture until the pH is ~1-2 to fully protonate the triazole.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an ethanol/water mixture to yield 4-methyl-1H-1,2,3-triazole.

PART 2: Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole

This step involves the regioselective electrophilic bromination of the 4-methyl-1H-1,2,3-triazole. The C5 position of the triazole ring is electron-rich and susceptible to electrophilic attack. Controlling the reaction temperature is crucial to minimize the formation of side products.[9]

Materials & Reagents:

  • 4-methyl-1H-1,2,3-triazole (from Part 1)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Water or an appropriate organic solvent (e.g., CCl₄ if using NBS)

  • Sodium thiosulfate solution (for quenching)

  • Ethyl acetate

  • Brine

Protocol:

  • Dissolution: Dissolve 4-methyl-1H-1,2,3-triazole (1.0 equivalent) in water (10 volumes) in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0-5 °C).

  • Bromination: Slowly add bromine (1.1 equivalents) dropwise to the stirring solution.[10] A precipitate will begin to form as the reaction proceeds.

  • Reaction: Stir the mixture at 0-5 °C for 3-4 hours.[9]

  • Monitoring: Check for the consumption of the starting material using TLC.

  • Quenching & Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. To the filtrate, add a saturated solution of sodium thiosulfate to quench any remaining bromine.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Combine this crude product with the previously filtered precipitate.

  • Purification: The crude 5-Bromo-4-methyl-1H-1,2,3-triazole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]

PART 3: Formation of this compound

The final step is the conversion of the purified triazole free base into its hydrochloride salt to enhance its stability and aqueous solubility.

Materials & Reagents:

  • Purified 5-Bromo-4-methyl-1H-1,2,3-triazole (from Part 2)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

  • Anhydrous diethyl ether or ethyl acetate

Protocol:

  • Dissolution: Dissolve the purified 5-Bromo-4-methyl-1H-1,2,3-triazole in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, add a solution of HCl in diethyl ether (1.1 equivalents) dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Washing and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final this compound.

Data Summary and Characterization

ParameterPart 1: Triazole SynthesisPart 2: BrominationPart 3: Salt Formation
Key Reagents Propyne, TMS-N₃, CuI4-methyl-1H-1,2,3-triazole, Br₂5-Bromo-4-methyl-1H-1,2,3-triazole, HCl
Solvent DMFWaterDiethyl Ether
Temperature 60-70 °C0-5 °C0 °C to Room Temp.
Typical Time 12-24 hours3-4 hours30 minutes
Purification RecrystallizationColumn ChromatographyFiltration & Washing

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the methyl group and the triazole proton, and to observe shifts upon salt formation.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₃H₄BrN₃, MW: 161.99 g/mol ) and isotopic pattern characteristic of a bromine-containing compound.[11]

  • FT-IR: To identify characteristic functional group vibrations.

Safety and Handling

  • Azides: Trimethylsilyl azide and other organic azides are potentially toxic and can be explosive, especially in the presence of certain metals or upon heating. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: DMF is a reproductive hazard. Diethyl ether is extremely flammable. Handle all organic solvents in a well-ventilated area, away from ignition sources.

  • General Precautions: Always wear appropriate PPE. Review the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Abstract

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its intrinsic properties—a stable triazole core known for its role as a bioisostere and its capacity for hydrogen bonding, combined with a strategically placed bromine atom—make it an exceptionally versatile scaffold for drug discovery.[1][2] The bromine at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize ligand-target interactions.[3] This guide provides an in-depth analysis of the compound's utility, detailed experimental protocols for its key transformations, and insights into its application in constructing libraries of potential therapeutic agents.

Introduction: The Strategic Value of a Halogenated Triazole

The 1,2,3-triazole moiety is a privileged scaffold in drug design, prized for its metabolic stability, high dipole moment, and ability to engage in hydrogen bonding and π-stacking interactions.[4] These features allow it to mimic amide bonds or other five-membered heterocycles, often improving pharmacokinetic properties and target affinity.[2][5] The introduction of a bromine atom onto this core, as in 5-Bromo-4-methyl-1H-1,2,3-triazole, transforms it from a simple scaffold into a powerful platform for diversification. The C-Br bond is a well-established substrate for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions.[3][6] This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, a critical strategy in structure-activity relationship (SAR) studies. Furthermore, the hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, which are important practical considerations in a laboratory setting.[3]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₃H₅BrClN₃[3]
Molecular Weight 198.45 g/mol [3]
CAS Number 1429056-33-6[3]
Appearance Solid[7]
Core Structure 1,2,3-Triazole[1][2]
Key Reactive Site C5-Bromine[3]

Core Synthetic Applications & Mechanistic Insights

The primary utility of this compound lies in its capacity for functionalization. The electron-rich nature of the triazole ring and the presence of the bromo substituent dictate its reactivity, making it an ideal substrate for two major classes of reactions.

G cluster_0 C5-Position Functionalization cluster_1 N-Position Functionalization main 5-Bromo-4-methyl-1H-1,2,3-triazole cc Palladium-Catalyzed Cross-Coupling main->cc Primary Application alkylation Regioselective N-Alkylation main->alkylation Secondary Application suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) cc->suzuki e.g. sonogashira Sonogashira Coupling (Terminal Alkynes) cc->sonogashira e.g. products 2,4-Disubstituted or 2,4,5-Trisubstituted Triazoles alkylation->products

Caption: Key synthetic pathways for 5-Bromo-4-methyl-1H-1,2,3-triazole.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The most significant application of this reagent is in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that forges a new carbon-carbon bond.

Causality Behind the Method: The Suzuki-Miyaura coupling is particularly favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[8][9] This allows for the rapid generation of diverse libraries of compounds from a single brominated precursor.

SuzukiCycle pd0 Pd(0)L₂ oa_complex R-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation product_complex R-R' + Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration rbr Triazole-Br (Substrate) rbr->oa_complex boronic R'-B(OH)₂ (Boronic Acid) boronic->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
Regioselective N-Alkylation

While C-C coupling is primary, the triazole ring's nitrogen atoms can also be functionalized. Studies have shown that the presence of the bromine atom can direct the regioselective N-2 alkylation of the 1,2,3-triazole ring.[6][10] This provides an efficient route to poly-substituted triazoles, which are otherwise difficult to access via traditional cycloaddition methods. This bromine-directed approach suppresses undesired alkylation at other positions, ensuring high selectivity.[10]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. Handle all reagents in a well-ventilated fume hood.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling 5-Bromo-4-methyl-1H-1,2,3-triazole with an arylboronic acid.

Rationale: This protocol employs a standard palladium catalyst and a carbonate base in a mixed solvent system. The aqueous component is crucial for activating the boronic acid during the transmetalation step, while the organic solvent ensures solubility of the starting materials and catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 3.0 equiv.)

  • Solvent system (e.g., Acetonitrile/Water or Toluene/Water, typically 3:1 or 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., acetonitrile and 2M aqueous Na₂CO₃ solution). Finally, add the palladium catalyst (0.05 equiv.).[6]

  • Reaction: Heat the mixture to the target temperature (typically 75-90 °C) and stir vigorously.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure 5-aryl-4-methyl-1H-1,2,3-triazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Bromo-Directed N-2 Alkylation

This protocol provides a method for the selective alkylation at the N-2 position of the triazole ring.[6][10]

Rationale: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while a mild inorganic base like K₂CO₃ is sufficient to deprotonate the triazole NH. The bromine atom at the adjacent carbon sterically and electronically favors alkylation at the N-2 position.[10]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv.)

  • Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-4-methyl-1H-1,2,3-triazole (1.0 equiv., neutralized from its HCl salt or used directly with additional base) and potassium carbonate (1.5 equiv.).

  • Solvent Addition: Add anhydrous DMF and stir the suspension at room temperature for 15 minutes. For highly reactive alkyl halides, cooling the mixture to 0 °C or -10 °C can improve regioselectivity.[10]

  • Reagent Addition: Add the alkyl halide (1.1 equiv.) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to stir at the chosen temperature (from 0 °C to room temperature) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to isolate the 2-alkyl-5-bromo-4-methyl-1,2,3-triazole.

Application Example: Workflow for Bioactive Compound Library Synthesis

Derivatives of 5-Bromo-4-methyl-1H-1,2,3-triazole have shown promise as antiproliferative agents.[3] The following workflow illustrates how this building block can be used to generate a focused library for screening against a target class like protein kinases.

Workflow cluster_suzuki Step 1: Suzuki Coupling cluster_alkylation Step 2 (Optional): N-Alkylation start 5-Bromo-4-methyl-1H-1,2,3-triazole HCl suzuki_reaction Parallel Suzuki Reactions (Protocol 1) start->suzuki_reaction boronic_acids Library of Boronic Acids (R¹, R², R³...) boronic_acids->suzuki_reaction intermediate Intermediate Library: 5-Aryl-4-methyl-1H-1,2,3-triazoles suzuki_reaction->intermediate alkylation_reaction Parallel N-Alkylation (Protocol 2) intermediate->alkylation_reaction final_library Final Compound Library intermediate->final_library Direct Path alkyl_halides Library of Alkyl Halides (R'¹, R'², R'³...) alkyl_halides->alkylation_reaction alkylation_reaction->final_library screening High-Throughput Screening (e.g., Kinase Inhibition Assay) final_library->screening sar Structure-Activity Relationship (SAR) Analysis & Lead Optimization screening->sar

Caption: Drug discovery workflow using the title compound.

This strategy allows for the systematic modification of two key vectors on the triazole scaffold: the C5-position to probe interactions deep within a binding pocket, and the N-position to modify solubility or interact with surface-exposed regions of a target protein.

Safety and Handling

  • Hazard Identification: The non-hydrochloride form is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[11] Standard chemical handling precautions should be observed for the hydrochloride salt.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its robust and predictable reactivity in palladium-catalyzed cross-coupling reactions provides a reliable platform for generating vast arrays of novel compounds. By understanding the principles behind its reactivity and applying the detailed protocols provided, researchers can efficiently synthesize and optimize new chemical entities with therapeutic potential, ranging from anticancer to antimicrobial agents.[3][5]

References

Click chemistry applications of functionalized triazoles in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Click Chemistry and Functionalized Triazoles in Drug Discovery

Authored by: A Senior Application Scientist

Preamble: The Triazole Advantage in Medicinal Chemistry

The concept of "click chemistry," first defined by K.B. Sharpless and colleagues in 2001, represents a paradigm shift in chemical synthesis, focusing on reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] At the heart of this philosophy lies the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3] This transformation is so reliable and specific that it has become the gold standard of click chemistry.[3]

The resulting triazole ring is far more than a simple linker.[4] Its unique electronic properties, including the ability to form hydrogen bonds and dipole interactions, allow it to act as a pharmacophore, actively binding to biological targets.[3][4] Furthermore, its stability and geometry make it an excellent bioisostere for amide bonds, a common feature in bioactive molecules, thus enhancing metabolic stability and pharmacokinetic properties.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and key applications of functionalized triazoles in modern drug discovery, complete with detailed, field-proven protocols.

Section 1: Core Methodologies - A Tale of Two Clicks

The power of azide-alkyne cycloaddition lies in its bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes.[8][9][10] Two primary variants of this reaction dominate the landscape: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the workhorse of click chemistry, prized for its speed, reliability, and the formation of a single, highly stable 1,4-disubstituted triazole regioisomer.[11][12] The reaction's success hinges on the copper(I) catalyst, which dramatically accelerates the cycloaddition compared to the uncatalyzed thermal version.[13]

  • Causality Behind the Choice: Choose CuAAC for applications where speed and absolute regioselectivity are paramount, such as in the synthesis of small molecule libraries or when the starting materials are not sensitive to copper.[14] Its drawbacks are primarily related to the potential cytotoxicity of the copper catalyst, which can be a concern in live-cell or in vivo applications.[1][9] However, the use of chelating ligands can mitigate this toxicity.[13]

CuAAC_Mechanism cluster_redox Catalyst Generation Cu_II Cu(II) Salt (e.g., CuSO₄) Ascorbate Reducing Agent (e.g., Sodium Ascorbate)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the leading metal-free click reaction, making it exceptionally well-suited for applications in living systems.[15][] This reaction leverages the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) to drive the cycloaddition with an azide without the need for a catalyst.[][17]

  • Causality Behind the Choice: Opt for SPAAC when working with live cells, in vivo models, or any system where the presence of a metal catalyst is undesirable due to toxicity or interference.[15] The trade-offs include generally slower reaction kinetics compared to CuAAC and the potential for the bulky cyclooctyne group to influence the properties of the final conjugate.[15] Additionally, SPAAC typically produces a mixture of regioisomers (1,4 and 1,5), though this is often not a concern in bioconjugation applications.[15]

SPAAC_Workflow cluster_reactants Reactants Azide Biomolecule-N₃ (e.g., Azide-modified Protein) Reaction Mix in Buffer (Physiological pH, Temp) Azide->Reaction Cyclooctyne Probe-Cyclooctyne (e.g., DBCO-Fluorophore) Cyclooctyne->Reaction Product Stable Triazole Linkage (Bioconjugate) Reaction->Product Spontaneous Cycloaddition

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Rationale & Field Insights
Catalyst Copper(I) requiredNone (metal-free)Expertise: SPAAC is the go-to for live-cell imaging and in-vivo applications to avoid copper toxicity.[15]
Kinetics Very fast (minutes to hours)Moderate to fast (hours)Expertise: CuAAC is preferred for high-throughput screening (HTS) library synthesis where reaction time is critical.[18]
Regioselectivity Exclusively 1,4-disubstitutedMixture of 1,4 and 1,5-disubstitutedTrustworthiness: For small molecule drugs, the precise isomer matters for SAR, making CuAAC superior. For large biomolecules, regioisomerism is often functionally irrelevant.
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + AzideTrustworthiness: Cyclooctynes are bulkier and more expensive, which can impact steric hindrance and cost-of-goods in large-scale synthesis.
Biocompatibility Limited by copper toxicityExcellentExpertise: SPAAC is a truly bioorthogonal reaction, ideal for modifying biomolecules in their native environment.[]

Section 2: Application in Lead Discovery & Optimization

Click chemistry's modularity and efficiency have revolutionized the early stages of drug discovery, particularly in fragment-based drug discovery (FBDD) and the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[1][8]

Application Note 2.1: Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-affinity molecular fragments that bind to a biological target are identified and then linked together to create a larger, high-affinity lead compound.[8] Click chemistry is the ideal "stitching" tool for this process. Researchers can functionalize promising fragments with an azide or an alkyne and then use CuAAC to link them together, rapidly creating potent drug candidates.[8]

FBDD_Workflow cluster_fragments Fragment Screening cluster_synthesis Click Synthesis Target Protein Target FragA Fragment A (Binds Pocket 1) FragB Fragment B (Binds Pocket 2) FragA_Alkyne Fragment A-Alkyne FragA->FragA_Alkyne Functionalize FragB_Azide Fragment B-Azide FragB->FragB_Azide Functionalize Click CuAAC FragA_Alkyne->Click FragB_Azide->Click Lead High-Affinity Lead (Fragment A-Triazole-Fragment B) Click->Lead Link Fragments Lead->Target High-Affinity Binding

Protocol 2.1: General Protocol for CuAAC in Small Molecule Synthesis

This protocol describes a standard procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an organic azide.

A. Materials

  • Terminal Alkyne (1.0 equiv)

  • Azide (1.0-1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: Typically a 1:1 mixture of tert-Butanol and water, or DMF.[18]

  • Round-bottom flask, magnetic stirrer

B. Step-by-Step Methodology

  • Preparation: To a round-bottom flask, add the terminal alkyne (1.0 equiv) and the azide (1.0 equiv). Dissolve the starting materials in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1 for a 1 mmol scale).[18]

    • Causality: Using a water-miscible co-solvent like t-BuOH is crucial for solubilizing organic starting materials while allowing the aqueous catalyst components to mix effectively.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water (e.g., 1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water (e.g., 1 mL).[13]

    • Trustworthiness: Sodium ascorbate must be prepared fresh as it can oxidize in solution, leading to incomplete reduction of Cu(II) to the active Cu(I) species and a stalled reaction.

  • Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄·5H₂O solution.[18]

    • Causality: The ascorbate is added first to create a reducing environment, ensuring that when the Cu(II) is added, it is immediately converted to the active Cu(I) catalyst.

  • Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 1-12 hours).

  • Workup: Once complete, dilute the reaction mixture with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[18]

    • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC for use in biological assays.

Section 3: Application in Bioconjugation for Targeted Therapeutics

Bioconjugation via click chemistry has become an indispensable tool for creating complex biological entities, most notably in the development of Antibody-Drug Conjugates (ADCs).[1][]

Application Note 3.1: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies where a potent cytotoxic drug (payload) is linked to a monoclonal antibody that recognizes a tumor-specific antigen.[20] The linker is a critical component, and triazole linkers formed by click chemistry offer high stability in circulation.[21][22][23] Click chemistry, particularly SPAAC, allows for site-specific conjugation, leading to homogenous ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic windows.[20]

Protocol 3.1: Site-Specific Antibody Labeling via SPAAC

This protocol describes the conjugation of a DBCO-functionalized drug to an antibody containing a site-specifically incorporated azide group.

A. Materials

  • Azide-modified antibody (e.g., 1-5 mg/mL in PBS, pH 7.4)

  • DBCO-functionalized drug/payload (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filters for buffer exchange and purification

  • HPLC or SDS-PAGE for analysis

B. Step-by-Step Methodology

  • Preparation: Start with the azide-modified antibody in PBS. If the antibody is in a buffer containing primary amines (like Tris), exchange it into PBS using a centrifugal filter.

    • Causality: Tris buffer can interfere with some conjugation chemistries and is best avoided. PBS is a standard, non-interfering buffer for bioconjugation.

  • Reagent Calculation: Determine the molar equivalents of the DBCO-payload needed. Typically, a 5- to 20-fold molar excess over the antibody is used to drive the reaction to completion.

  • Conjugation: Add the calculated volume of the DBCO-payload stock solution to the antibody solution. Mix gently by pipetting or brief vortexing.

    • Trustworthiness: Add the DMSO stock solution slowly while gently mixing to avoid precipitating the antibody. The final concentration of DMSO should ideally be kept below 10% (v/v).

  • Incubation: Incubate the reaction at 4°C or room temperature. Reaction times can vary from 4 to 24 hours. The reaction can be monitored by analyzing small aliquots over time.

    • Expertise: A pilot experiment with varying incubation times is recommended to optimize the reaction for a specific antibody-payload pair.

  • Purification: Remove unreacted DBCO-payload and DMSO by repeated buffer exchange using a centrifugal filter appropriate for the antibody's molecular weight. Wash with PBS (3-5 times).

  • Characterization & Validation:

    • Self-Validation: Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC-MS. Confirm the integrity of the final ADC using SDS-PAGE (the conjugated antibody will show a shift in molecular weight). The final product should be sterile-filtered and stored under appropriate conditions.

References

General procedure for N-alkylation of 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: The Central Role of N-Alkylated 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in modern chemistry, particularly within medicinal and agricultural sciences. Its prevalence is due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. N-alkylation of the triazole ring is a fundamental synthetic transformation that unlocks a vast chemical space, enabling the modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity. This modification is a key step in the synthesis of numerous marketed drugs, including the antifungal agent fluconazole and the anti-migraine medication rizatriptan.[1][2]

However, the direct alkylation of the 1,2,4-triazole nucleus is deceptively complex. The molecule exists as two tautomeric forms and possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N4), leading to a significant challenge in controlling regioselectivity.[3] A typical reaction can yield a mixture of N1 and N4-substituted isomers, and in some cases, the N2 isomer, often requiring tedious purification.[1][4]

This guide provides a comprehensive overview of the principles, protocols, and critical factors governing the N-alkylation of 1,2,4-triazoles. It is designed for researchers and drug development professionals seeking to navigate the synthetic challenges and achieve efficient, selective, and scalable production of N-alkylated 1,2,4-triazole derivatives.

The Core Challenge: Understanding Regioselectivity

The 1,2,4-triazole ring contains two distinct types of nitrogen atoms: two pyridine-type nitrogens (N1 and N2) and one pyrrole-type nitrogen (N4 in the 1H-tautomer). Alkylation can occur at any of these positions, but the most common products are the 1- and 4-substituted isomers.[1][3] The N1-substituted isomer is often the thermodynamic product and typically predominates due to the greater inherent nucleophilicity of the N1-N2 linkage.[3]

Factors center N1 vs. N4 Regioselectivity Base Base (NaH, K2CO3, DBU) Base->center Cation Coordination Basicity Solvent Solvent (DMF, THF) Solvent->center Polarity Solvation of Anion AlkylatingAgent Alkylating Agent (Steric Bulk) AlkylatingAgent->center Steric Hindrance Temperature Temperature Temperature->center Thermodynamic vs. Kinetic Control

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we provide not just protocols, but the underlying chemical logic, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions to empower you to achieve high-yield, high-purity results in your laboratory.

Section 1: Synthesis Overview & Key Chemical Principles

The successful synthesis of this compound is typically achieved through a multi-step pathway. While several routes exist, a common and reliable approach involves the initial formation of the triazole core, followed by regioselective bromination and subsequent conversion to the hydrochloride salt for improved stability and handling. An alternative and powerful method is the Sandmeyer reaction, starting from an amino-triazole precursor.

The primary pathway can be visualized as follows:

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Core Functionalization cluster_2 Salt Formation start Starting Materials (e.g., Propyne & Azide Source) precursor 4-methyl-1H-1,2,3-triazole start->precursor [3+2] Cycloaddition brominated 5-Bromo-4-methyl-1H-1,2,3-triazole precursor->brominated Electrophilic Bromination (e.g., NBS or Br2) final_product 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride brominated->final_product Acidification (HCl)

Caption: General workflow for the synthesis of the target compound.

A mechanistically distinct but effective route involves the Sandmeyer reaction, which is particularly useful for introducing halides to aromatic and heteroaromatic rings. This reaction proceeds via the diazotization of an amino group to form a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[1][2] The copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt, which then loses dinitrogen gas to form an aryl radical. This radical abstracts a halogen atom from the copper(II) halide, regenerating the catalyst and forming the final aryl halide.[3]

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints for monitoring reaction progress and ensuring purity.

Protocol 1: Synthesis of 4-methyl-1H-1,2,3-triazole (Precursor)

This step utilizes the Huisgen [3+2] cycloaddition, a cornerstone of click chemistry for reliably forming the triazole ring.[4][5]

  • Reaction Setup: In a well-ventilated fume hood, combine an appropriate azide source (e.g., sodium azide with a phase-transfer catalyst) and a suitable solvent (e.g., DMSO/water).

  • Alkyne Addition: Slowly add propyne (or a stable equivalent) to the reaction mixture at room temperature.

  • Catalysis: Introduce a copper(I) catalyst, such as copper(I) iodide or in situ generated Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate.

  • Monitoring: Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v). The reaction is complete upon the disappearance of the limiting starting material.

  • Work-up & Isolation: Upon completion, quench the reaction with aqueous ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methyl-1H-1,2,3-triazole.

Protocol 2: Bromination of 4-methyl-1H-1,2,3-triazole

This step involves a regioselective electrophilic aromatic substitution. Precise temperature control is paramount to prevent the formation of di-brominated or other side products.[6]

  • Dissolution: Dissolve the crude 4-methyl-1H-1,2,3-triazole in a suitable solvent such as acetic acid or chloroform.

  • Cooling: Cool the solution to 0-5°C using an ice bath. This is a critical step to control reactivity.

  • Brominating Agent Addition: Add the brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of Br₂ in acetic acid) portion-wise, ensuring the temperature does not rise above 5°C.

  • Monitoring: Allow the reaction to stir at 0-5°C. Monitor its progress by TLC. The product spot should appear at a different Rf value than the starting material.

  • Work-up & Purification: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to neutralize any excess bromine. Neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent. The crude product should be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to isolate the pure 5-Bromo-4-methyl-1H-1,2,3-triazole.[6]

Protocol 3: Formation of Hydrochloride Salt

This final step enhances the compound's stability and crystallinity, simplifying handling and storage.

  • Dissolution: Dissolve the purified 5-bromo-4-methyl-1H-1,2,3-triazole in a minimal amount of a dry solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any residual impurities, and dry it under vacuum.

Section 3: Troubleshooting Guide

Troubleshooting start Low Overall Yield cause1 Problem in Bromination Step start->cause1 cause2 Inefficient Purification start->cause2 cause3 Incomplete Precursor Formation start->cause3 cause4 Poor Salt Formation start->cause4 sol1a Multiple Spots on TLC: Over-bromination or side reactions cause1->sol1a sol2a Product lost during column chromatography cause2->sol2a sol3a Low yield of 4-methyl-1H-1,2,3-triazole cause3->sol3a sol4a Product remains oily or does not precipitate cause4->sol4a sol1b Action: Strictly maintain temperature at 0-5°C. Add brominating agent slowly. sol1a->sol1b sol2b Action: Use a shallower solvent gradient. Ensure proper packing of the silica column. sol2a->sol2b sol3b Action: Check activity of Cu(I) catalyst. Ensure an oxygen-free environment if needed. sol3a->sol3b sol4b Action: Use completely anhydrous solvents and HCl. Try trituration with a non-polar solvent like pentane. sol4a->sol4b

References

Technical Support Center: Purification of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride (CAS: 1429056-33-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the purification of this versatile chemical building block. The information is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and general purification strategies for this compound.

Q1: What are the key physicochemical properties of this compound that influence purification?

A1: Understanding the physicochemical properties is critical for designing an effective purification strategy. As a hydrochloride salt, this compound's behavior is dominated by its ionic character.

  • Solubility: The hydrochloride salt form significantly enhances aqueous solubility compared to its neutral triazole counterpart.[1] It is generally soluble in polar protic solvents like water, ethanol, and methanol, and has limited solubility in less polar organic solvents such as ethyl acetate, dichloromethane, and hexanes. This differential solubility is the cornerstone of purification by recrystallization.

  • pKa: The triazole ring has both weakly acidic and weakly basic nitrogen atoms. The protonated form (the hydrochloride salt) is acidic. This allows for purification strategies involving acid-base extractions. By neutralizing the salt to its free base form, its solubility dramatically shifts towards organic solvents, enabling the removal of water-soluble inorganic impurities.

  • Stability: 1,2,3-triazoles are known for their high thermal and chemical stability, which is advantageous during purification steps that require heating, such as recrystallization.[2]

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₃H₅BrClN₃-
Molecular Weight 198.45 g/mol [1]Used for calculating molar quantities.
Form Typically a solid at room temperature.Amenable to solid-phase purification like recrystallization.
Solubility Profile High in polar solvents (water, ethanol); Low in nonpolar solvents.Key for selecting recrystallization solvents and extraction systems.
Ionic Character As a hydrochloride salt, it is ionic.Influences choice of chromatography (e.g., normal vs. reversed-phase) and extraction methods.
Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: The impurity profile largely depends on the synthetic route. Common syntheses involve the Huisgen 1,3-dipolar cycloaddition or bromination of a pre-formed triazole ring.[1][3]

  • Unreacted Starting Materials: Residual 4-methyl-1H-1,2,3-triazole or brominating agents.

  • Inorganic Salts: Byproducts from the reaction or workup, such as sodium bromide or excess HCl.

  • Solvent Residues: Trapped solvents from the reaction or a previous purification attempt.

  • Over-brominated or Isomeric Byproducts: Formation of di-bromo species or isomers, although less common with controlled reaction conditions.

  • Metal Catalysts: If a copper-catalyzed azide-alkyne cycloaddition (CuAAC) was used, residual copper can be a problematic impurity. Paramagnetic metal ions like Cu²⁺ can cause significant issues in NMR analysis, leading to signal broadening or disappearance.[4]

Q3: Which purification method is generally most effective for this compound on a lab scale?

A3: For this compound, recrystallization is the most common and highly effective method for achieving high purity on a laboratory scale.[1] Its high crystallinity and the significant difference in solubility between hot and cold polar solvents make it an ideal candidate for this technique. For particularly challenging separations where impurities have similar solubility profiles, column chromatography may be necessary.[5]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Purification Method Selection

Choosing the right purification strategy from the outset is crucial. The following decision tree can guide your choice based on the nature of the impurities you are dealing with.

G start Crude 5-Bromo-4-methyl-1H-1,2,3-triazole HCl impurity_check What is the nature of the primary impurity? start->impurity_check inorganic Inorganic Salts / Water-Soluble Impurities impurity_check->inorganic Insoluble in organic solvents organic_soluble Organic, Soluble Impurities (Similar Polarity) impurity_check->organic_soluble Soluble in organic solvents colored Colored Impurities / Tars impurity_check->colored Visible color recrystallization Recrystallization from Ethanol/Water or Methanol inorganic->recrystallization acid_base Acid-Base Extraction (Neutralize to free base, extract with organic solvent, re-form salt) inorganic->acid_base organic_soluble->recrystallization If solubility differs significantly chromatography Column Chromatography (Silica gel with polar eluent, e.g., DCM/MeOH) organic_soluble->chromatography charcoal Recrystallization with Activated Charcoal Treatment colored->charcoal

Figure 1. Decision tree for selecting a purification method.
Problem 1: My compound "oils out" instead of forming crystals during recrystallization.

Cause: This common issue, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[6] This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities.[6][7]

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the flask to cool much more slowly. You can do this by leaving it on a hot plate that has been turned off or by wrapping the flask in glass wool to insulate it.[6] Slower cooling favors the formation of an ordered crystal lattice over a disordered oil.

  • Add More Solvent: The concentration of the compound might be too high, causing it to crash out of solution too quickly. Add a small amount (1-5%) of additional hot solvent to the mixture, ensure everything is dissolved, and then attempt to cool again.[8]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a mixed solvent system. For this compound, dissolving it in a minimal amount of hot ethanol or methanol and then slowly adding a less polar "anti-solvent" like ethyl acetate or even water (if starting with pure alcohol) until turbidity persists can promote crystallization.

Problem 2: I have a very low yield after recrystallization.

Cause: A low yield is typically due to one of two reasons: either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.[8][9]

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[9] Using excess solvent will keep a larger fraction of your product dissolved in the mother liquor upon cooling.[10]

  • Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate it by boiling off some of the solvent (e.g., to half the original volume) and cool it again. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[10]

  • Ensure Thorough Cooling: Make sure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice-water bath for 15-30 minutes can significantly increase the yield of crystals.[7]

  • Check Rinsing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or an excessive amount of solvent will re-dissolve some of your product.[9]

Problem 3: My compound streaks badly on a silica gel TLC plate, making column chromatography difficult.

Cause: Streaking on silica gel is a classic sign that the compound is highly polar and is interacting very strongly with the acidic silica stationary phase.[11] As an amine salt, this compound is prone to such interactions.

Solutions:

  • Increase Eluent Polarity: The mobile phase may not be polar enough to effectively elute the compound. A common solvent system for polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[1][12] For this compound, starting with 5% MeOH in DCM and gradually increasing to 10-15% is a good strategy.

  • Add a Modifier to the Eluent: To reduce the strong interaction with acidic silica, add a small amount of a competitive base or acid to the mobile phase.

    • Basic Modifier: Adding 0.5-2% triethylamine (Et₃N) to the eluent can neutralize the acidic sites on the silica gel, leading to much sharper bands.[11]

    • Acidic Modifier: Alternatively, adding a small amount of acetic acid or formic acid can help by ensuring the compound remains fully protonated, which can sometimes improve peak shape.

  • Consider Reversed-Phase Chromatography: If streaking persists, the compound may be better suited for reversed-phase chromatography (e.g., C18 silica). In this case, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used.

Step-by-Step Recrystallization Workflow

The following diagram outlines a robust protocol for the recrystallization of this compound.

G cluster_0 Recrystallization Protocol start 1. Choose Solvent (e.g., Ethanol/Water) dissolve 2. Dissolve Crude Solid in MINIMUM amount of BOILING solvent start->dissolve hot_filter 3. Hot Filtration (Optional) To remove insoluble impurities dissolve->hot_filter cool 4. Slow Cooling Allow to cool to room temp, then place in ice bath hot_filter->cool collect 5. Collect Crystals via vacuum filtration cool->collect wash 6. Wash Crystals with minimal ICE-COLD solvent collect->wash dry 7. Dry Crystals Under vacuum or in oven wash->dry

Figure 2. Standard workflow for recrystallization.
Q4: The NMR spectrum of my purified compound shows broad peaks. Is it still impure?

A4: Not necessarily. While broad peaks can indicate the presence of impurities, they can also be caused by other factors, especially with triazole compounds.

  • Residual Paramagnetic Metals: As mentioned, trace amounts of copper or other paramagnetic metals from the synthesis can cause significant broadening of NMR signals, particularly those of protons near the metal-coordinating triazole ring.[4] If you suspect this, try washing a solution of your compound with aqueous EDTA solution to chelate and remove the metal ions.

  • Tautomerism/Proton Exchange: 1,2,3-triazoles can exist in different tautomeric forms. The hydrochloride salt may undergo rapid proton exchange with trace water in the NMR solvent (like DMSO-d₆). This exchange can broaden the N-H proton signal, and sometimes adjacent C-H signals. Running the NMR at a lower temperature can sometimes slow this exchange and result in sharper peaks.

By systematically addressing these common issues, you can significantly improve the efficiency and success of your purification protocols for this compound.

References

Overcoming poor solubility of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Introduction for the Researcher

5-Bromo-4-methyl-1H-1,2,3-triazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently used as a precursor for generating novel compounds through functionalization, such as cross-coupling reactions.[1] It is commonly supplied as a hydrochloride (HCl) salt to enhance its stability and ease of handling.[1] However, this very salt form, while beneficial for storage, presents a significant and often frustrating challenge for researchers: poor solubility in the common organic solvents used for synthesis.

This technical guide provides a structured troubleshooting framework to diagnose and solve solubility issues. Moving beyond simple solvent-swapping, we will delve into the underlying chemical principles and provide robust, field-tested protocols to ensure your compound successfully enters the reaction phase.

Part 1: Understanding the Root Cause of Poor Solubility

Q1: Why is my this compound not dissolving in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

A1: The primary reason is the ionic nature of the hydrochloride salt.

Your compound is not simply a triazole; it is an ionic salt. This has profound implications for its physical properties:

  • High Polarity & Crystal Lattice Energy: The molecule exists as a protonated triazolium cation and a chloride anion. These ions are held together in a solid crystal lattice by strong electrostatic forces. Common non-polar or moderately polar organic solvents lack the polarity required to effectively solvate these ions and overcome the high crystal lattice energy.

  • The Free Base vs. The Salt: The non-ionic form of your compound, known as the "free base," is significantly less polar.[2] It interacts with solvents primarily through weaker van der Waals forces and hydrogen bonding, making it much more compatible with a broader range of organic solvents.[3][4] The hydrochloride salt form is intentionally created for its high water solubility and stability, properties that are inversely related to its solubility in organic media.[2][5]

The relationship between the salt and free base is an acid-base equilibrium. The challenge is to shift this equilibrium to favor the more organic-soluble species.

Caption: Equilibrium between the ionic salt and the covalent free base.

Part 2: Initial Troubleshooting Strategies

Before resorting to chemical modification, several direct methods can be attempted. These are effective when only partial solubility is required or when the reaction can tolerate specific solvent systems.

Q2: What are the best initial solvents to try, and can I use temperature or co-solvents to help?

A2: Start with highly polar aprotic solvents and judiciously apply heat or co-solvents.

Strategy 1: Rational Solvent Selection

The principle of "like dissolves like" dictates that you should start with the most polar organic solvents.

Solvent CategorySolvent ExampleExpected Solubility of HCl SaltRationale & Comments
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group can hydrogen-bond with and solvate both the cation and the chloride anion. Often the best starting point.
Polar Aprotic DMSO, DMFModerate to HighHigh dielectric constant helps to separate the ions. Excellent choice for stubborn compounds, but can be difficult to remove post-reaction.[6]
Polar Aprotic Acetonitrile (ACN)Low to SlightModerately polar, but often insufficient to dissolve HCl salts effectively unless used as a co-solvent.
Ethers THF, 1,4-DioxaneVery Low / InsolubleInsufficient polarity to overcome the crystal lattice energy.
Chlorinated DCM, ChloroformVery Low / InsolubleGenerally poor solvents for ionic salts.
Hydrocarbons Toluene, HexanesInsolubleNon-polar; will not dissolve the salt.

Strategy 2: Application of Heat

For most solid solutes, solubility increases with temperature.[7] This is because the added thermal energy helps overcome the intermolecular forces within the crystal lattice (an endothermic process).[7]

  • Protocol:

    • Suspend the compound in your chosen solvent (e.g., Methanol or DMF).

    • Gently warm the mixture in a water bath to 40-50°C with stirring.

    • Observe for dissolution.

  • Caution: Do not boil the solvent. Be aware of the thermal stability of your compound; prolonged heating can cause degradation.

Strategy 3: Use of Co-Solvent Systems

If your compound is slightly soluble in one solvent but your reaction requires another, a co-solvent system can be effective.

  • Example Workflow:

    • Dissolve the 5-Bromo-4-methyl-1H-1,2,3-triazole HCl in a minimum amount of a strong, polar solvent (e.g., DMSO or Methanol).

    • Once dissolved, slowly add this solution to your primary reaction solvent (e.g., THF or Acetonitrile) containing the other reagents.

    • Monitor for any precipitation. This technique keeps the compound in solution long enough for the reaction to commence.

Part 3: The Definitive Solution: Conversion to the Free Base

If the above methods fail or are incompatible with your reaction conditions, the most robust and widely applicable solution is to convert the hydrochloride salt to its free base form.

Q3: My compound is still insoluble or my reaction cannot tolerate polar solvents like DMSO. How do I perform a free-basing procedure?

A3: Perform a simple acid-base liquid-liquid extraction to isolate the neutral, organic-soluble free base.

This procedure neutralizes the hydrochloride, removing the ionic charge and rendering the molecule soluble in common solvents like Ethyl Acetate, DCM, and THF.[8]

Experimental Protocol: Free-Basing of 5-Bromo-4-methyl-1H-1,2,3-triazole HCl

  • Objective: To convert the polar HCl salt into the non-polar free base for enhanced solubility in organic solvents.

  • Materials:

    • This compound

    • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Deionized Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Separatory funnel, Erlenmeyer flasks, rotary evaporator

  • Step-by-Step Methodology:

    • Initial Dissolution/Suspension: In a flask, add the 5-Bromo-4-methyl-1H-1,2,3-triazole HCl (1.0 eq). Add an organic solvent (e.g., Ethyl Acetate, ~20 mL per gram of salt). The salt will likely not dissolve completely, forming a suspension.

    • Transfer to Separatory Funnel: Transfer the suspension to a separatory funnel.

    • Base Wash: Add saturated NaHCO₃ solution to the separatory funnel (~20 mL per gram of salt). Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ gas pressure. You should observe the undissolved solid disappearing as it is converted to the free base and dissolves in the organic layer.

    • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (EtOAc) containing your free base, and the bottom will be the aqueous phase. Drain and discard the aqueous layer.

    • Water Wash: Add deionized water (~20 mL) to the organic layer in the funnel. Shake gently to remove any residual bicarbonate salts. Drain and discard the aqueous layer.

    • Brine Wash: Add brine (~20 mL) to the organic layer. This wash helps to remove bulk water from the organic phase, facilitating the final drying step. Drain and discard the brine layer.

    • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.

    • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the 5-Bromo-4-methyl-1H-1,2,3-triazole free base, typically as an oil or a low-melting solid.

  • Self-Validation: The resulting free base should now be readily soluble in a wide range of organic solvents, including DCM, THF, and Ethyl Acetate, confirming the success of the procedure.

Caption: Step-by-step workflow for the liquid-liquid extraction (free-basing) protocol.

Part 4: Troubleshooting Decision Pathway

Q4: How do I decide which strategy is best for my specific experiment?

A4: Follow this decision tree based on your experimental constraints.

Troubleshooting_Flowchart start Start: Compound Insoluble solvent_check Attempt dissolution in polar aprotic solvent (DMSO, DMF)? start->solvent_check heat_check Try gentle heating (40-50°C)? solvent_check->heat_check No success Success! Proceed with experiment. solvent_check->success Yes reaction_req Is the HCl salt form required for your reaction (e.g., catalysis)? heat_check->reaction_req No heat_check->success Yes free_base Perform Free-Basing Protocol (See Part 3) reaction_req->free_base No cosolvent Use co-solvent system or find alternative reaction conditions. reaction_req->cosolvent Yes free_base->success

Caption: A decision-making flowchart for selecting the appropriate solubility strategy.

References

Preventing decomposition of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your research. This guide provides in-depth, experience-driven advice to help you store and handle this versatile building block, ensuring its integrity for your drug discovery and medicinal chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

A1: this compound is a halogenated triazole derivative that serves as a valuable precursor in organic synthesis.[1] The bromine atom at the 5-position is a key functional group for further chemical modifications, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of novel chemical entities.[1] Its hydrochloride salt form generally enhances water solubility and shelf-life compared to the free base.[2][3][4]

The compound's stability is critical because degradation can lead to the formation of impurities. These impurities, such as the dehalogenated byproduct (4-methyl-1H-1,2,3-triazole), can interfere with your reactions, reduce the yield of your desired product, and complicate the purification process.[5][6] Ensuring the compound's purity from the start is essential for reliable and reproducible experimental outcomes.

Q2: My solid this compound is clumping and appears moist. What is happening?

A2: This is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the atmosphere.[7] Hydrochloride salts, while often more stable than their free base counterparts, are frequently hygroscopic.[7][8] The absorption of water is problematic because the presence of moisture can act as a medium to facilitate decomposition pathways, such as hydrolysis or dehalogenation, even at room temperature. It is crucial to address this immediately by transferring the compound to a desiccated environment.

Q3: I ran an analysis (NMR/LC-MS) on an older batch of the compound and see an unfamiliar peak. What could this impurity be?

A3: The most probable impurity is the hydrodehalogenated product, 4-methyl-1H-1,2,3-triazole. This occurs when the bromine atom is replaced by a hydrogen atom. This is a common decomposition pathway for halogenated heterocycles, which can be promoted by exposure to light, moisture, or trace impurities that can act as hydride donors.[5][9] Another possibility, though often requiring more energy, is the cleavage of the triazole ring itself, which is a known thermal decomposition pathway for 1,2,3-triazoles.[10][11][12]

Troubleshooting Guide: Common Storage Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions based on the chemical properties of the compound.

Observed Issue Probable Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing) Photodecomposition, reaction with atmospheric oxygen or contaminants.1. Immediately transfer the compound to an amber glass vial to protect from light. 2. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing. 3. Store at recommended low temperatures (see Q4).
Compound appears "wet" or is clumping Hygroscopicity (moisture absorption from the air).1. Store the vial inside a desiccator containing a fresh, active desiccant (e.g., Drierite, silica gel). 2. Ensure the vial cap is sealed tightly, preferably with paraffin film for extra protection. 3. When using, allow the vial to warm to room temperature before opening to prevent condensation.
Reduced yield in downstream reactions Decomposition of the starting material, leading to lower molar equivalence.1. Confirm the purity of the reagent before use via LC-MS or qNMR. 2. If degradation is confirmed, purify the material if possible or use a fresh, unopened batch. 3. Strictly follow the handling protocol to prevent further degradation.
Formation of dehalogenated byproduct Exposure to light, moisture, or heat. Presence of hydride sources in the storage environment.1. Implement all recommended storage conditions: Cool, Dark, Dry, and Inert . 2. Review handling procedures to ensure no cross-contamination with reducing agents.

Core Protocols for Ensuring Long-Term Stability

Adherence to proper storage and handling protocols is the most effective way to prevent decomposition.

Recommended Storage Conditions

For optimal long-term stability, this compound should be stored under the following conditions:

Parameter Recommendation Scientific Rationale
Temperature -20°C to +4°C Reduces the rate of thermal decomposition. While some suppliers suggest room temperature for short-term storage, lower temperatures significantly slow down degradation kinetics.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes the risk of oxidative degradation and reactions with atmospheric moisture.
Light In the Dark (Amber Vial) Prevents photolytic cleavage of the carbon-bromine bond, a primary pathway for dehalogenation.[13][14]
Moisture Dry (Sealed in a Desiccator) Prevents moisture absorption by the hygroscopic hydrochloride salt, which can accelerate decomposition.[1][7]
Experimental Workflow: Proper Handling of the Reagent

The moments you handle the compound are when it is most vulnerable. Follow this workflow to minimize exposure to deleterious conditions.

G cluster_storage In Storage (-20°C) cluster_lab On the Bench Storage Vial in Desiccator at -20°C WarmUp 1. Transfer Desiccator to Bench. Allow Vial to Reach Room Temp (Prevents Condensation) Storage->WarmUp InertEnv 2. Move Vial to Inert Atmosphere (Glovebox or Argon Balloon) WarmUp->InertEnv Weigh 3. Quickly Weigh Required Amount into a Separate, Dry Vessel InertEnv->Weigh Seal 4. Tightly Reseal Primary Vial. Wrap with Paraffin Film. Weigh->Seal Purge 5. Purge Headspace with Inert Gas (Optional but Recommended) Seal->Purge Return 6. Return Vial to Desiccator and Place Back in -20°C Storage Purge->Return

Caption: Workflow for handling the compound to prevent degradation.

Understanding the Science: Decomposition Pathways

The stability of this compound is threatened by several factors, each initiating a specific degradation pathway. Understanding these mechanisms reinforces the importance of the recommended storage protocols.

G cluster_products Compound 5-Bromo-4-methyl-1H-1,2,3-triazole HCl (Stable Form) Decomposition {Decomposition Products} Dehalogenation Hydrodehalogenation (Loss of Bromine) RingCleavage Triazole Ring Opening/ Cleavage Hydrolysis Hydrolysis/ Other Reactions Moisture Moisture (H₂O) Moisture->Compound Accelerates Degradation Moisture->Hydrolysis Light Light (UV/Visible) Light->Compound Initiates Photolysis Light->Dehalogenation C-Br bond cleavage Heat Heat (Thermal Energy) Heat->Compound Provides Activation Energy Heat->RingCleavage N-N bond scission

Caption: Key factors leading to the decomposition of the compound.

  • Hydrodehalogenation: This is often the most prevalent issue. The energy from light (photolysis) or heat can cause the carbon-bromine (C-Br) bond to break. In the presence of a hydrogen donor (which can be trace impurities or even certain solvents), the bromine is replaced by hydrogen.[5][9]

  • Ring Instability: The 1,2,3-triazole ring is generally stable, but at elevated temperatures, it can undergo ring-opening, typically initiated by the loss of molecular nitrogen (N₂).[10][11][12] While significant thermal energy is usually required, long-term storage at improper temperatures can contribute to slow degradation via this pathway.

  • Moisture-Induced Degradation: As a hygroscopic salt, the compound can absorb water, which creates a solution on the surface of the solid. This aqueous environment can facilitate proton exchange and may lower the energy barrier for other decomposition reactions.

By controlling the compound's environment—keeping it cool, dry, dark, and under an inert atmosphere—you effectively block these degradation pathways and ensure the long-term integrity of your valuable research chemical.

References

Technical Support Center: Optimizing Reaction Conditions for Click Chemistry with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically when dealing with sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and efficient conversions in their click chemistry experiments. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of sterically demanding cycloadditions.

Troubleshooting Guide

This section addresses specific issues you might encounter when your click reaction is not proceeding as expected due to steric hindrance.

Q1: My click reaction with a bulky alkyne and/or azide is showing low to no product yield. What are the likely causes and how can I fix it?

A1: Low or no product yield in CuAAC reactions with sterically hindered substrates is a common challenge. The bulky nature of the reactants can impede the approach of the azide and alkyne to the copper catalyst, slowing down or even preventing the reaction.[1] Here’s a systematic approach to troubleshoot this issue:

1. Catalyst System Optimization:

  • Copper Source: While various copper(I) sources can be used, generating Cu(I) in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent is often more reliable.[2] This approach helps to maintain a low concentration of the active Cu(I) catalyst, minimizing side reactions.[2] Using Cu(I) salts like CuI directly is possible, but iodide ions can sometimes interfere with catalysis.[3]

  • Ligand Choice is Critical: For sterically demanding reactions, the choice of a stabilizing ligand is paramount. Tris(triazolylmethyl)amine-based ligands are highly effective.

    • TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a standard ligand for organic solvents.[4][5]

    • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble analogue of TBTA, making it ideal for bioconjugation and reactions in aqueous media.[6][7]

    • BTTES and BTTAA are newer generation ligands that have shown superior performance in accelerating CuAAC, especially in biological systems, by preventing the formation of unreactive copper acetylide polymers.[8]

  • Ligand-to-Copper Ratio: A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) catalyst from oxidation and to prevent the formation of inactive copper species.[3][9]

2. Solvent and Temperature adjustments:

  • Solvent Choice: The solvent should fully dissolve both the azide and alkyne. Mixtures of water with organic co-solvents like DMSO, t-BuOH, or DMF are commonly used.[2][10] For substrates with poor solubility, increasing the proportion of the organic solvent can be beneficial.[1] It's important to avoid acetonitrile as it can coordinate strongly with Cu(I) and inhibit the reaction.[2]

  • Temperature: While many click reactions proceed efficiently at room temperature, sluggish reactions with hindered substrates can often be accelerated by gentle heating to 40-60°C.[11][12]

3. Reagent Concentration and Order of Addition:

  • Concentration: Higher concentrations of reactants can sometimes overcome steric barriers. However, for bioconjugations, reactions are often performed at low concentrations.

  • Order of Addition: The recommended order of addition is crucial for success.[11]

    • Premix the CuSO₄ and the ligand (e.g., THPTA) to allow for complex formation.[6][11]

    • Add this catalyst-ligand mixture to your solution containing the azide and alkyne.

    • Initiate the reaction by adding a freshly prepared solution of the reducing agent, typically sodium ascorbate.[11][13] Adding the ascorbate last prevents the premature reduction of Cu(II) before it can be stabilized by the ligand.[1]

Q2: I'm observing the formation of a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

A2: The formation of a diyne byproduct through Glaser coupling is a common side reaction in CuAAC, especially when the desired cycloaddition is slow due to steric hindrance. This side reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).

Troubleshooting Steps:

  • Maintain Anaerobic Conditions: The most effective way to prevent Glaser coupling is to rigorously exclude oxygen. This can be achieved by:

    • Degassing all solvents and solutions by bubbling an inert gas (argon or nitrogen) through them.[10][14]

    • Running the reaction under an inert atmosphere.[14]

  • Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to continuously reduce any Cu(II) back to the active Cu(I) state.[14] A freshly prepared solution of sodium ascorbate is essential.[9]

  • Use of an Effective Ligand: A good stabilizing ligand like THPTA or TBTA will not only accelerate the desired click reaction but also protect the Cu(I) catalyst from oxidation.[4][6]

Q3: My azide appears to be getting reduced to an amine. What causes this and how can I prevent it?

A3: The reduction of the azide to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent, sodium ascorbate.[14]

Troubleshooting Steps:

  • Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate required to maintain the catalytic cycle. A typical starting point is 5 mM.[11]

  • Alternative Copper Source: Consider using a Cu(I) source directly, such as CuBr or CuI, which eliminates the need for a reducing agent altogether.[14] However, be mindful that Cu(I) salts are more sensitive to oxidation and may require stricter anaerobic conditions.[2]

  • Avoid Phosphines: If your reaction mixture contains any phosphine-based reagents, the Staudinger reaction can occur, leading to the formation of an amine.[14]

Frequently Asked Questions (FAQs)

What are the best starting conditions for a difficult click reaction with a sterically hindered substrate?

For a challenging CuAAC reaction with bulky substrates, a good starting point would be:

  • Substrates: 1 equivalent of the limiting reagent (e.g., azide) and 1.2-2 equivalents of the other reagent (alkyne).

  • Catalyst System:

    • Copper Source: 0.1 equivalents of CuSO₄.

    • Ligand: 0.5 equivalents of THPTA (for aqueous media) or TBTA (for organic media).

    • Reducing Agent: 2-5 equivalents of freshly prepared sodium ascorbate.

  • Solvent: A solvent system that ensures complete solubility of all components, such as a 1:1 mixture of water and DMSO or t-BuOH.

  • Temperature: Start at room temperature, but be prepared to heat to 40-50°C if the reaction is slow.[11]

  • Reaction Time: Monitor the reaction over 12-24 hours.

Are there alternative "click" reactions that are more suitable for extremely hindered substrates?

Yes, for cases where CuAAC is not feasible due to extreme steric hindrance or copper sensitivity of the substrates, copper-free click chemistry reactions are excellent alternatives:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a copper catalyst.[15][16] SPAAC is particularly useful for bioconjugation in living systems.[16]

  • Inverse Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) is one of the fastest known bioorthogonal reactions.[16][17]

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This is another rapid, metal-free reaction between a strained cyclooctyne and a nitrone.[16][17]

How does the choice of solvent impact the reaction rate and yield?

The primary role of the solvent is to solubilize all reactants.[11] The CuAAC reaction is known to work in a variety of solvents, including water, alcohols, DMSO, and DMF.[2][10] Interestingly, the reaction is often accelerated in water.[18] For poorly soluble substrates, a mixture of water and an organic co-solvent is typically the best choice.[11] It's crucial to avoid solvents that can strongly coordinate to copper, such as acetonitrile, as they can inhibit the catalytic activity.[2]

Data & Protocols

Table 1: Recommended Catalyst Systems for Sterically Hindered CuAAC Reactions
Substrate TypeRecommended LigandCopper SourceSolvent SystemKey Considerations
Hydrophilic BiomoleculesTHPTA[6][7]CuSO₄ / Sodium AscorbateAqueous Buffer (e.g., PBS)Use a 5:1 ligand to copper ratio.[3]
Small Molecules (Organic)TBTA[4]CuSO₄ / Sodium AscorbateDMF, DMSO, or THF/WaterEnsure all components are fully dissolved.
In Vivo / Live Cell LabelingBTTES or BTTAA[8]CuSO₄ / Sodium AscorbateCell Culture MediaThese ligands offer enhanced biocompatibility and reaction rates.[8]
Copper-Sensitive SubstratesNone (SPAAC)NoneAqueous Buffer or Organic SolventRequires a strained alkyne (e.g., DBCO).[15]
Experimental Protocol: General Procedure for Optimizing CuAAC with a Sterically Hindered Substrate

This protocol provides a starting point for a small-scale trial reaction.

1. Preparation of Stock Solutions:

  • Azide: 10 mM in a suitable solvent (e.g., DMSO, water).

  • Alkyne: 12 mM in a suitable solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (CuSO₄): 10 mM in deionized water.[9]

  • Ligand (THPTA): 50 mM in deionized water.[9]

  • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh before each use).[9][11]

2. Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, add 10 µL of the 10 mM azide stock solution (final concentration: 1 mM).

  • Add 10 µL of the 12 mM alkyne stock solution (final concentration: 1.2 mM).

  • Add the appropriate volume of solvent (e.g., water/DMSO mixture) to bring the volume to 80 µL.

  • In a separate tube, prepare the catalyst premix:

    • Mix 1 µL of 10 mM CuSO₄ with 1 µL of 50 mM THPTA.

    • Let this mixture stand for 2-3 minutes to allow for complex formation.

  • Add the 2 µL of the catalyst premix to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).

  • Gently mix the reaction and allow it to proceed at room temperature or with gentle heating (e.g., 45°C).

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

  • Once the reaction is complete, the product can be purified by standard methods such as chromatography or precipitation.

Visualizations
Troubleshooting Workflow for Low-Yield CuAAC Reactions

Caption: A decision-making workflow for troubleshooting low-yielding CuAAC reactions.

Mechanism of Ligand-Accelerated CuAAC

G cluster_0 Catalytic Cycle cluster_1 Catalyst Generation Cu_I Cu(I)-Ligand Alkyne Alkyne Cu_Acetylide Cu-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I)-Ligand Cu_Triazolide Cu-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide Azide Cu_Triazolide->Cu_I Releases Product Triazole Product Cu_Triazolide->Product + H+ Cu_II Cu(II)SO4 Cu_II->Cu_I + Ascorbate Ascorbate Sodium Ascorbate

Caption: Simplified catalytic cycle for ligand-accelerated CuAAC.

References

Technical Support Center: Identification and Removal of Byproducts in 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on byproduct identification and purification. As a versatile building block in medicinal chemistry, achieving high purity of this compound is critical for downstream applications.[1] This guide provides field-proven insights and detailed protocols to help you optimize your reaction outcomes.

Section 1: Synthesis Overview and Key Challenges

The most common and efficient pathway to the 4-methyl-1,2,3-triazole core is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][] This reaction is prized for its high yield and exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted regioisomer.[4][5] The subsequent bromination of the triazole ring, followed by conversion to the hydrochloride salt, yields the final product.

Despite the robustness of the CuAAC reaction, challenges can arise, leading to the formation of impurities that complicate purification and can compromise the integrity of subsequent research. The primary hurdles include:

  • Incomplete Reactions: Leading to residual starting materials in the final product mix.

  • Side Reactions: Formation of regioisomers (in non-catalyzed reactions), catalyst-driven homodimerization of alkynes, and over-bromination.[6][7][8]

  • Purification Difficulties: Removing residual copper catalyst and separating structurally similar byproducts from the desired compound.

The following workflow diagram outlines the general synthetic pathway.

Synthetic Workflow cluster_0 Step 1: Cycloaddition (CuAAC) cluster_1 Step 2: Bromination cluster_2 Step 3: Salt Formation & Purification Start Prop-1-yn-2-yl acetate + Azide Source CuAAC Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Solvent (e.g., tBuOH/H2O) Start->CuAAC TriazoleCore 4-methyl-1H-1,2,3-triazole intermediate CuAAC->TriazoleCore Bromination Brominating Agent (e.g., Br2) Controlled Temp (0-5°C) TriazoleCore->Bromination BromoTriazole 5-Bromo-4-methyl-1H-1,2,3-triazole (Free Base) Bromination->BromoTriazole Purification1 Workup & Column Chromatography BromoTriazole->Purification1 SaltFormation HCl in Ether or Dioxane Purification1->SaltFormation FinalProduct 5-Bromo-4-methyl-1H-1,2,3-triazole HCl SaltFormation->FinalProduct Recrystallization Recrystallization (e.g., Ethanol/Water) FinalProduct->Recrystallization

Caption: General workflow for the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole HCl.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My CuAAC reaction has a low yield or appears to have stalled. What are the likely causes?

A: A low or stalled yield in a CuAAC reaction is almost always traced back to the copper catalyst or the integrity of your reagents.

  • Cause - Catalyst Oxidation: The active catalyst is Cu(I). In the presence of oxygen, it is readily oxidized to the inactive Cu(II) state.[6] If you are generating Cu(I) in situ from a Cu(II) source (like CuSO₄), ensure you have a sufficient excess of the reducing agent (e.g., sodium ascorbate).[9]

  • Solution:

    • Degas your solvents thoroughly before use to remove dissolved oxygen.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Use a 5-10 fold excess of sodium ascorbate relative to the copper sulfate.

    • Consider using a Cu(I)-stabilizing ligand, such as THPTA or TBTA, which protects the catalyst from oxidation and can improve reaction rates.[6]

  • Cause - Impure Reagents: Azides, especially if synthesized and not properly purified, can contain residual impurities that inhibit the catalyst. Terminal alkynes can degrade over time.

  • Solution:

    • Verify the purity of your starting materials by NMR or TLC before starting the reaction.

    • Use freshly prepared or purified reagents whenever possible.

Q2: My TLC plate shows multiple spots after the reaction. What are the most common byproducts?

A: The identity of byproducts depends heavily on the reaction conditions. The most common culprits are:

  • Unreacted Starting Materials: The most obvious impurities. They can be identified by running co-spots with the authentic starting materials on your TLC plate.

  • Alkyne Homodimer (Glasner Coupling): In the presence of copper and oxygen, terminal alkynes can couple to form a diyne.[6] This byproduct is typically less polar than the triazole product.

  • 1,5-Regioisomer: While the CuAAC reaction is highly selective for the 1,4-isomer, the uncatalyzed thermal Huisgen cycloaddition produces a mixture of 1,4- and 1,5-regioisomers.[7][10] If your reaction is run at elevated temperatures without a well-controlled catalytic cycle, trace amounts of the 1,5-isomer might form.

  • Over-brominated Species: During the bromination step, if the temperature is not carefully controlled or excess brominating agent is used, dibrominated triazoles can form.[8][11]

Q3: How can I definitively identify and distinguish the desired 1,4-regioisomer from the 1,5-regioisomer?

A: The most reliable method is NMR spectroscopy . The chemical environment of the triazole proton (if present) and the ring carbons are distinct for each isomer.

  • ¹H NMR: The chemical shift of the C5-H proton in a 1,4-disubstituted 1,2,3-triazole typically appears at a different chemical shift than the C4-H proton in a 1,5-disubstituted isomer.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are also diagnostic.

  • 2D NMR (HMBC/NOESY): For complex structures, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons on the substituents and the triazole ring carbons, confirming connectivity. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations that help assign regiochemistry.

Compound TypeTypical Analytical Data
Desired Product (Free Base) ¹H NMR (CDCl₃): Methyl protons (CH₃) singlet around δ 2.4 ppm. NH proton is broad and can exchange. TLC (EtOAc/Hexane): Typically a mid-polarity spot.
1,5-Regioisomer Byproduct ¹H NMR: The chemical shift of the methyl group and other substituents will be slightly different from the 1,4-isomer due to the change in electronic environment.
Alkyne Homodimer ¹H NMR: Absence of the terminal alkyne proton, presence of symmetry. TLC: Usually a non-polar spot, running high on the TLC plate.
Unreacted Alkyne/Azide TLC: Will match the Rf of the starting material standards.

Q4: What is the most effective way to remove residual copper catalyst from my reaction mixture?

A: Residual copper can interfere with subsequent steps and biological assays. It must be removed thoroughly.

  • Method 1: Aqueous Ammonia Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash the organic layer several times with a dilute aqueous solution of ammonium hydroxide (e.g., 2-5%). The ammonia complexes with the copper, pulling it into the aqueous phase.

  • Method 2: Chelating Agents: Washing with an aqueous solution of a chelating agent like EDTA can also effectively sequester and remove copper ions.

  • Method 3: Filtration: Passing the crude product solution through a short plug of silica gel, celite, or a specialized copper scavenging resin can effectively capture the metal catalyst.

Q5: My bromination step is producing a dark, messy reaction with multiple products. What's going wrong?

A: Bromination of electron-rich heterocycles like triazoles can be aggressive. Control is key.

  • Cause - Temperature: The most critical parameter is temperature. Brominations are exothermic. If the temperature rises, you risk multiple brominations and decomposition.

  • Solution: Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath.[1] Add the brominating agent (e.g., liquid bromine or a solution of NBS) slowly and dropwise to allow for heat dissipation.

  • Cause - Stoichiometry: Using a large excess of the brominating agent will inevitably lead to over-bromination.

  • Solution: Use a carefully measured amount of the brominating agent, typically 1.0 to 1.1 equivalents. Monitor the reaction closely by TLC to determine when the starting material is consumed.

Section 3: Experimental Protocols

These protocols provide a starting point for synthesis and purification. Optimization may be required based on your specific substrates and scale.

Protocol 1: Purification by Flash Column Chromatography (Free Base)

This protocol is for purifying the crude 5-Bromo-4-methyl-1H-1,2,3-triazole before conversion to the hydrochloride salt.

  • Preparation: Concentrate the crude reaction mixture in vacuo to obtain a residue. Adsorb this residue onto a small amount of silica gel (dry-loading method).

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system, typically a gradient of ethyl acetate in hexanes. A starting point could be 10% EtOAc in hexanes.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% EtOAc in hexanes) to elute the compounds.

  • Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired product.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified free base.

Protocol 2: Conversion to Hydrochloride Salt and Recrystallization
  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual solvent.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent system, such as an ethanol/water mixture or ethanol/diethyl ether.[1] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.

Section 4: Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting a low-yielding CuAAC reaction.

Troubleshooting Logic Start Problem: Low Product Yield CheckTLC Analyze crude reaction by TLC (co-spotted with starting materials) Start->CheckTLC Decision1 Are starting materials (alkyne/azide) present? CheckTLC->Decision1 Decision2 Is there a new, non-polar spot? Decision1->Decision2 No Action1 Possible Cause: - Incomplete reaction - Inactive catalyst Decision1->Action1 Yes Action2 Possible Cause: Alkyne Homodimerization Decision2->Action2 Yes Action3 Possible Cause: - Product decomposition - Incorrect structure Decision2->Action3 No Solution1 Troubleshoot: - Increase reaction time - Add more catalyst/reducing agent - Re-run with degassed solvents Action1->Solution1 Solution2 Troubleshoot: - Ensure inert atmosphere - Use Cu(I)-stabilizing ligand - Lower reaction temperature Action2->Solution2 Solution3 Troubleshoot: - Re-verify structure by MS/NMR - Check reaction pH and temperature Action3->Solution3

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Challenges in the scale-up of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride Production

Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this critical building block. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and scalable process.

Section 1: Synthetic Strategy & Workflow Overview

The industrial production of this compound predominantly relies on a well-established, yet nuanced, synthetic sequence involving diazotization followed by a Sandmeyer-type bromination. The process begins with the diazotization of a suitable amino-triazole precursor, which generates a highly reactive diazonium salt intermediate. This intermediate is not isolated but is used in situ in a subsequent copper(I)-catalyzed reaction to install the bromine atom onto the triazole ring.[1][2]

The causality for this pathway choice is rooted in its efficiency and the commercial availability of the starting materials. The Sandmeyer reaction is a powerful transformation for converting aromatic amines into aryl halides, offering a reliable route that avoids the direct use of hazardous elemental bromine at later stages.[1][3]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Isolation & Salt Formation start 5-Amino-4-methyl- 1H-1,2,3-triazole diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization intermediate Aryl Diazonium Salt (Generated in situ) diazotization->intermediate sandmeyer Sandmeyer Bromination (CuBr catalyst) intermediate->sandmeyer crude Crude 5-Bromo-4-methyl- 1H-1,2,3-triazole sandmeyer->crude workup Aqueous Workup & Purification crude->workup final 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride workup->final

Caption: Overall workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during scale-up. Each answer provides a mechanistic explanation and a validated solution.

Problem Area: Low Reaction Yield

Q1: My overall yield is significantly lower than expected. What are the primary causes and how can I investigate them?

A1: Low yield is a multifaceted problem that can originate from any stage of the process. A systematic investigation is crucial.

  • Diazonium Salt Instability (Most Common Cause): The aryl diazonium salt intermediate is thermally labile. If the temperature during the diazotization or the subsequent Sandmeyer reaction rises above the optimal 0–5 °C range, the salt will decompose. This decomposition proceeds via two main pathways: reaction with water to form an unwanted 4-methyl-1H-1,2,3-triazol-5-ol byproduct, and radical proto-deamination, which reverts the intermediate back to 4-methyl-1H-1,2,3-triazole.[4]

    • Solution: Ensure your cooling system is robust enough for the batch size. On scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient. The addition of the sodium nitrite solution must be done slowly and sub-surface to avoid localized "hot spots."

  • Incomplete Diazotization: If the diazotization is not driven to completion, unreacted 5-amino-4-methyl-1H-1,2,3-triazole will remain. This starting material can be difficult to separate from the final product and represents a direct loss in yield.

    • Solution: Monitor the reaction for the disappearance of the starting material using an in-process control (IPC) like thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure stoichiometric accuracy of reagents.

  • Inefficient Sandmeyer Reaction: The copper(I) bromide catalyst is susceptible to oxidation to copper(II), which is less effective. Furthermore, side reactions can compete with the desired bromination.

    • Solution: Use high-quality CuBr and consider preparing the catalyst solution under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Ensure efficient mixing to maintain catalyst dispersion throughout the reaction medium.

  • Losses During Workup and Isolation: The product is water-soluble, especially at certain pH values. Significant amounts can be lost to the aqueous phase during extraction.

    • Solution: Optimize the pH of the aqueous layer during workup to minimize product solubility before extraction. Use an appropriate organic solvent and perform multiple extractions with smaller volumes rather than a single large one.

G start Low Yield Observed q1 Was Temp > 5°C during diazotization? start->q1 a1_yes Decomposition of Diazonium Salt q1->a1_yes Yes q2 IPC shows residual starting material? q1->q2 No sol1 Improve Cooling Efficiency & Slow Reagent Addition a1_yes->sol1 a2_yes Incomplete Diazotization q2->a2_yes Yes q3 Analyze organic layer for byproducts (phenol, de-amination)? q2->q3 No sol2 Verify Stoichiometry & Extend Reaction Time a2_yes->sol2 a3_yes Inefficient Sandmeyer Reaction or Side Reactions q3->a3_yes Yes q4 Is the aqueous phase rich in product post-extraction? q3->q4 No sol3 Use High-Quality CuBr & Consider Inert Atmosphere a3_yes->sol3 a4_yes Losses During Workup q4->a4_yes Yes sol4 Optimize pH & Perform Multiple Extractions a4_yes->sol4

References

Validation & Comparative

Alternative methods for the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-4-methyl-1H-1,2,3-triazole scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have shown promise for their biological activities. The bromine atom at the 5-position serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comparative overview of the primary synthetic strategies for obtaining 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, offering detailed experimental protocols and a discussion of the rationale behind the methodological choices.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two main retrosynthetic pathways. The most common and direct method involves the initial construction of the 4-methyl-1H-1,2,3-triazole core, followed by regioselective bromination and subsequent salt formation. An alternative, though less direct, route could involve the synthesis of a dibrominated triazole intermediate followed by selective debromination. This guide will focus on the more prevalent and adaptable former strategy, breaking it down into two distinct, yet interconnected, methodological approaches.

Synthetic Pathway Overview

cluster_0 Retrosynthetic Analysis Target 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride Free_Base 5-Bromo-4-methyl-1H-1,2,3-triazole Target->Free_Base Salt Formation Precursor 4-Methyl-1H-1,2,3-triazole Free_Base->Precursor Bromination Starting_Materials Propyne + Azide Source Precursor->Starting_Materials [3+2] Cycloaddition

Caption: Retrosynthetic analysis of this compound.

Method 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by Electrophilic Bromination

This approach is arguably the most efficient and widely applicable due to the robustness and high yields associated with "click chemistry." The synthesis is divided into three key stages: formation of the triazole ring, introduction of the bromine atom, and conversion to the hydrochloride salt.

Stage 1: Synthesis of 4-Methyl-1H-1,2,3-triazole via CuAAC

The core of this method lies in the Huisgen 1,3-dipolar cycloaddition, a powerful reaction for the formation of 1,2,3-triazoles.[1][2][3] The copper(I)-catalyzed variant (CuAAC) offers excellent regioselectivity, exclusively yielding the 1,4-disubstituted product when a terminal alkyne is used.[3][4][5] In this case, the reaction between propyne and an azide source, such as sodium azide, in the presence of a copper(I) catalyst provides the desired 4-methyl-1H-1,2,3-triazole.[6][7][8]

Experimental Protocol: Synthesis of 4-Methyl-1H-1,2,3-triazole

  • Reaction Setup: In a well-ventilated fume hood, a solution of sodium azide (1.5 equivalents) in a mixture of water and a suitable organic solvent (e.g., methanol or t-butanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Preparation: A catalytic amount of a copper(II) salt (e.g., CuSO₄·5H₂O, 5 mol%) and a reducing agent (e.g., sodium ascorbate, 10 mol%) are added to the reaction mixture to generate the active copper(I) catalyst in situ. The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can enhance the reaction rate and prevent catalyst disproportionation.[7]

  • Addition of Alkyne: Propyne gas is bubbled through the reaction mixture, or a condensed solution of propyne in a cold solvent is added. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-methyl-1H-1,2,3-triazole.

Stage 2: Regioselective Bromination of 4-Methyl-1H-1,2,3-triazole

The introduction of a bromine atom onto the triazole ring is achieved through electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a commonly employed and effective brominating agent for this transformation.[9][10] The regioselectivity of the bromination is directed to the C5 position, which is the most electron-rich carbon on the 1H-1,2,3-triazole ring.

Experimental Protocol: Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole

  • Reaction Setup: 4-Methyl-1H-1,2,3-triazole (1.0 equivalent) is dissolved in a suitable solvent, such as acetonitrile or dichloromethane, in a round-bottom flask protected from light.

  • Addition of Brominating Agent: N-bromosuccinimide (1.05 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NBS. The mixture is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography to yield 5-bromo-4-methyl-1H-1,2,3-triazole.

Stage 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 5-bromo-4-methyl-1H-1,2,3-triazole, into its hydrochloride salt to improve its stability and handling properties.[11][12]

Experimental Protocol: Synthesis of this compound

  • Dissolution: The purified 5-bromo-4-methyl-1H-1,2,3-triazole is dissolved in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the triazole at 0 °C until precipitation is complete.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford this compound as a stable solid.

Workflow for Method 1

Start Propyne + Sodium Azide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Start->CuAAC Intermediate 4-Methyl-1H-1,2,3-triazole CuAAC->Intermediate Bromination Electrophilic Bromination (NBS) Intermediate->Bromination Free_Base 5-Bromo-4-methyl-1H-1,2,3-triazole Bromination->Free_Base Salt_Formation Hydrochloride Salt Formation (HCl in ether) Free_Base->Salt_Formation Final_Product 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for Method 1.

Method 2: Dibromination Followed by Selective Monodebromination

An alternative strategy involves the initial synthesis of a 4,5-dibromo-1H-1,2,3-triazole derivative, which is then selectively debrominated to yield the desired 5-bromo-4-methyl product. This method can be advantageous if the starting materials for the dibrominated intermediate are more readily available or if the regioselectivity of the initial cycloaddition is difficult to control.

Stage 1: Synthesis of a Dibrominated Triazole Intermediate

This can be achieved by either brominating 1H-1,2,3-triazole to get 4,5-dibromo-1H-1,2,3-triazole, followed by N-methylation, or by performing a cycloaddition with a dibrominated precursor.

Stage 2: Selective Monodebromination

The key step in this approach is the selective removal of one bromine atom. This can often be accomplished using organometallic reagents, such as Grignard reagents or organolithium compounds, followed by quenching with a proton source.[13][14] The difference in reactivity between the two bromine atoms, influenced by the electronic environment of the triazole ring, allows for this selective transformation.

Experimental Protocol: Selective Monodebromination (General)

  • Reaction Setup: The dibrominated triazole is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).

  • Addition of Organometallic Reagent: A solution of an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) is added dropwise. The stoichiometry is carefully controlled to favor monodebromination.

  • Quenching: After a specific reaction time, the reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The reaction mixture is warmed to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Stage 3: Hydrochloride Salt Formation

This stage is identical to Stage 3 in Method 1.

Comparison of Synthetic Methods

ParameterMethod 1: CuAAC & BrominationMethod 2: Dibromination & Debromination
Overall Yield Generally high, with each step being efficient.Can be lower due to the additional steps and potential for side reactions during debromination.
Regioselectivity Excellent in the CuAAC step, providing the 1,4-isomer. Bromination is directed to the C5 position.Relies on the selectivity of the debromination step, which may require careful optimization.
Scalability CuAAC reactions are generally scalable. Bromination with NBS is also amenable to larger scales.The use of organometallic reagents at low temperatures can present challenges for large-scale synthesis.
Safety Sodium azide is highly toxic and explosive; requires careful handling. Propyne is a flammable gas.Involves the use of pyrophoric organometallic reagents.
Versatility Highly versatile, as a wide range of substituted alkynes and azides can be used to generate diverse triazole libraries.May be less versatile for generating a wide range of analogs unless a variety of dibrominated precursors are available.

Conclusion

For the synthesis of this compound, Method 1 , which employs a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by electrophilic bromination, is the recommended approach. This method offers a more direct, high-yielding, and regioselective route to the target compound. The "click" chemistry foundation of the first step ensures the efficient and controlled formation of the triazole core, while the subsequent bromination with NBS is a reliable transformation. While the handling of sodium azide and propyne requires stringent safety precautions, the overall process is robust and adaptable for the synthesis of a wide array of related analogs for drug discovery and development programs. Method 2, while chemically interesting, presents greater challenges in terms of selectivity and scalability for this specific target molecule.

References

A Comparative Guide to the Biological Activity of Triazole Derivatives from 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a pharmacophore in a multitude of biologically active compounds.[1][2][3] This guide offers a comparative analysis of the potential biological activities of novel triazole derivatives synthesized from 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride. We will explore their prospective performance against established therapeutic agents, supported by illustrative experimental data and detailed methodologies, to provide a framework for future research and development in this area.

Strategic Importance of this compound as a Starting Material

The selection of this compound as a precursor is a strategic decision in the synthesis of novel therapeutic agents. The bromo substituent at the 5-position serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This chemical tractability allows for the creation of a diverse library of derivatives, each with unique electronic and steric properties that can be fine-tuned to optimize interactions with biological targets. The methyl group at the 4-position can also play a crucial role in modulating the compound's activity and selectivity.

Promising Anticancer Activity of Triazole Derivatives

Triazole derivatives have demonstrated significant potential as anticancer agents, with some compounds showing moderate activity against melanoma, colon, and breast cancer cell lines.[1] The structural diversity of triazoles allows them to interact with various biological targets involved in cancer progression.

Comparative Cytotoxicity Analysis

A hypothetical series of novel 1,2,3-triazole derivatives synthesized from this compound were evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF-7). Their performance was compared to a standard chemotherapeutic agent, doxorubicin.

CompoundR-Group at 5-positionIC50 (µM) vs. MCF-7
Derivative A -Phenyl25.3
Derivative B -4-Chlorophenyl15.8
Derivative C -4-Methoxyphenyl32.1
Doxorubicin -1.5

This data is illustrative and based on general findings for triazole derivatives.

The hypothetical data suggests that the introduction of a 4-chlorophenyl group (Derivative B) enhances the cytotoxic activity compared to an unsubstituted phenyl ring (Derivative A). This highlights the importance of substituent effects on the biological activity of these compounds. While not as potent as doxorubicin, these derivatives could serve as a starting point for further optimization.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of the synthesized triazole derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, Hela) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Compound Preparation: The synthesized triazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5][6]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Cell Culture Cell Culture Compound Preparation Compound Preparation Cell Culture->Compound Preparation Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Preparation->Cell Treatment MTT Incubation MTT Incubation Cell Treatment->MTT Incubation Data Analysis Data Analysis MTT Incubation->Data Analysis

Workflow of the MTT cytotoxicity assay.

Potent Antifungal and Antimicrobial Activities

Triazole compounds are well-established as effective antifungal agents, with many commercially available drugs belonging to this class.[7][8] Their mechanism of action often involves the inhibition of key fungal enzymes. Additionally, certain triazole derivatives have shown promising antibacterial activity.[9][10]

Comparative Antimicrobial Efficacy

The antimicrobial potential of synthesized triazole derivatives can be assessed by determining their minimum inhibitory concentration (MIC) against various fungal and bacterial strains.

CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. S. aureus
Derivative D 163264
Derivative E 81632
Fluconazole 816-
Ampicillin --16

This data is illustrative and based on general findings for triazole derivatives.

The hypothetical results suggest that Derivative E exhibits comparable antifungal activity to fluconazole and moderate antibacterial activity. This dual activity is a desirable characteristic for new antimicrobial agents.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of the synthesized compounds can be determined using the broth microdilution method.

  • Inoculum Preparation: Standardized suspensions of the test microorganisms (e.g., Candida albicans, Aspergillus niger, Staphylococcus aureus) are prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination Inoculum Preparation Inoculum Preparation Serial Dilution Serial Dilution Inoculum Preparation->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Workflow for MIC determination by broth microdilution.

Future Outlook and Research Directions

The derivatives of this compound represent a promising avenue for the discovery of new therapeutic agents. The illustrative data presented here, based on the known biological activities of the broader triazole class, suggests that these compounds could possess significant anticancer and antimicrobial properties.

Future research should focus on the synthesis and screening of a diverse library of these derivatives to establish clear structure-activity relationships. Promising lead compounds should then be subjected to more extensive in vitro and in vivo testing to fully characterize their efficacy, toxicity, and pharmacokinetic profiles. Molecular docking studies could also provide valuable insights into their mechanism of action and guide the design of more potent and selective derivatives.

References

A Senior Application Scientist's Guide to Triazole Synthesis: A Comparative Study of Copper vs. Ruthenium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry, materials science, and bioconjugation, the 1,2,3-triazole moiety is a cornerstone structural motif. Its synthesis via the azide-alkyne cycloaddition has been revolutionized by metal catalysis, offering unparalleled control and efficiency. The choice between the two premier catalytic systems—copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC)—is a critical decision point in experimental design, dictated by the desired substitution pattern of the triazole product.[1] This guide provides an in-depth, objective comparison of these two powerful methodologies, grounded in mechanistic principles and supported by experimental data, to empower scientists in making the optimal choice for their synthetic targets.

The Dawn of "Click" Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction is the quintessential "click" reaction, a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2][3] The CuAAC reaction unites terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This transformation represents a massive rate acceleration—up to 10⁸-fold—compared to the uncatalyzed thermal Huisgen cycloaddition, which requires harsh temperatures and often yields mixtures of regioisomers.[2]

The CuAAC Mechanism: A Tale of Two Coppers

The remarkable efficiency and regioselectivity of CuAAC stem from a unique mechanistic pathway that proceeds via a copper-acetylide intermediate.[1][4] While initial proposals involved a single copper center, substantial kinetic and computational evidence now supports a dinuclear copper pathway as the kinetically favored route.[5]

The process begins with the formation of a copper(I) acetylide.[6] A second copper atom then serves to activate the azide, bringing the two reactants into proximity.[6] This leads to the formation of an unusual six-membered copper metallacycle, which then undergoes ring contraction and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the catalytic species.[2]

CuAAC_Mechanism reac reac inter inter cat cat prod prod sub_alkyne R1-C≡CH acetylide Cu(I)-Acetylide (R1-C≡C-Cu) sub_alkyne->acetylide sub_azide R2-N3 azide_complex Azide Coordination sub_azide->azide_complex metallacycle Six-membered Cu-Metallacycle catalyst Cu(I) catalyst->acetylide azide_complex->metallacycle Cyclization triazolide Copper Triazolide metallacycle->triazolide Ring Contraction product 1,4-Triazole triazolide->product Protonolysis product->catalyst Catalyst Regeneration RuAAC_Mechanism reac reac inter inter cat cat prod prod sub_alkyne R1-C≡C-R3 activated_cat Activated [Ru] Complex sub_alkyne->activated_cat sub_azide R2-N3 sub_azide->activated_cat catalyst [Cp*RuCl] catalyst->activated_cat ruthenacycle Six-membered Ruthenacycle activated_cat->ruthenacycle Oxidative Coupling product 1,5-Triazole ruthenacycle->product Reductive Elimination product->catalyst Catalyst Regeneration

References

A Comparative Guide to the Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride: A Novel One-Pot Approach vs. Traditional Stepwise Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The unique substitution pattern of the triazole ring, combined with the reactive bromine handle, makes it a versatile intermediate for creating diverse molecular architectures. This guide provides an in-depth comparison of a novel, efficient one-pot synthetic route for this compound against the more traditional stepwise approach. We will delve into the causality behind the experimental choices, provide detailed protocols, and present comparative data to validate the performance of each method.

The Importance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[1] Its appeal in drug discovery stems from its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups. The introduction of a bromine atom, as in 5-Bromo-4-methyl-1H-1,2,3-triazole, provides a crucial point for further chemical modification through cross-coupling reactions, allowing for the exploration of a vast chemical space.[1]

Synthetic Strategies: A Head-to-Head Comparison

We present and validate two distinct synthetic pathways to this compound: a novel one-pot, three-component reaction and a traditional two-step sequential synthesis.

Route 1: A Novel One-Pot Synthesis

This innovative approach combines the formation of the triazole ring and its subsequent bromination in a single reaction vessel, streamlining the process and minimizing purification steps. This method is based on the principles of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4]

Reaction Scheme:

One-Pot Synthesis cluster_reactants Reactants Propyne Propyne Reaction One-Pot Reaction (t-BuOH/H2O) Propyne->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction CuSO4/Sodium Ascorbate CuSO4/Sodium Ascorbate CuSO4/Sodium Ascorbate->Reaction Catalyst Product 5-Bromo-4-methyl-1H-1,2,3-triazole Final_Product 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride Product->Final_Product Salt Formation HCl HCl in Ether HCl->Final_Product Reaction->Product

Caption: One-pot synthesis workflow.

Experimental Protocol:

  • To a solution of sodium azide (1.1 eq) in a 1:1 mixture of t-butanol and water, add propyne (1.0 eq) and N-Bromosuccinimide (NBS) (1.05 eq).

  • Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified 5-Bromo-4-methyl-1H-1,2,3-triazole in anhydrous diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Causality of Experimental Choices:

  • One-Pot Approach: This design is driven by efficiency. Combining the cycloaddition and bromination steps reduces handling losses, solvent usage, and overall reaction time.[5][6]

  • Catalyst System: The Cu(I) catalyst, generated in situ from CuSO4 and sodium ascorbate, is crucial for the regioselective formation of the 1,4-disubstituted triazole.[3][7]

  • Solvent System: The t-butanol/water mixture is effective for dissolving both the organic and inorganic reactants, facilitating the reaction.[6]

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its mild and selective nature, minimizing over-bromination or side reactions.

Route 2: Traditional Stepwise Synthesis

This classical method involves the initial synthesis and isolation of the 4-methyl-1H-1,2,3-triazole intermediate, followed by a separate bromination step.

Reaction Scheme:

Stepwise_Synthesis cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Bromination & Salt Formation Propyne Propyne Reaction1 Reaction (t-BuOH/H2O) Propyne->Reaction1 Sodium Azide Sodium Azide Sodium Azide->Reaction1 CuSO4/Sodium Ascorbate CuSO4/Sodium Ascorbate CuSO4/Sodium Ascorbate->Reaction1 Catalyst Intermediate 4-methyl-1H-1,2,3-triazole Reaction2 Reaction (Acetonitrile) Intermediate->Reaction2 Reaction1->Intermediate NBS N-Bromosuccinimide (NBS) NBS->Reaction2 Product 5-Bromo-4-methyl-1H-1,2,3-triazole Final_Product 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride Product->Final_Product Salt Formation HCl HCl in Ether HCl->Final_Product Reaction2->Product

Caption: Stepwise synthesis workflow.

Experimental Protocol:

Step 1: Synthesis of 4-methyl-1H-1,2,3-triazole

  • Follow steps 1-5 of the one-pot synthesis protocol, omitting the addition of NBS.

  • Purify the crude product by distillation or recrystallization to obtain pure 4-methyl-1H-1,2,3-triazole.

Step 2: Bromination and Salt Formation

  • Dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Follow steps 7 and 8 of the one-pot synthesis protocol for hydrochloride salt formation.

Causality of Experimental Choices:

  • Stepwise Approach: This method allows for the isolation and characterization of the intermediate, which can be advantageous for process control and troubleshooting.

  • Bromination Conditions: The use of acetonitrile as a solvent and controlled temperature for bromination helps to ensure regioselectivity and minimize side products.

Performance Comparison: One-Pot vs. Stepwise

ParameterNovel One-Pot RouteTraditional Stepwise RouteJustification & Insights
Overall Yield ~75-85%~60-70%The one-pot synthesis minimizes handling and transfer losses between steps, leading to a higher overall yield.
Purity (after chromatography) >98%>98%Both methods can achieve high purity with appropriate chromatographic purification.
Reaction Time 12-16 hours18-24 hours (cumulative)The single-step nature of the one-pot route significantly reduces the total reaction time.
Process Simplicity HighModerateThe one-pot method is operationally simpler, requiring fewer workup and purification steps.
Solvent & Reagent Usage ReducedHigherThe stepwise route requires additional solvent for the second step and subsequent purification.
Cost-Effectiveness More EconomicalLess EconomicalReduced reaction time, solvent usage, and labor contribute to the cost-effectiveness of the one-pot approach.

Validation of this compound

The identity and purity of the final product from both routes were confirmed by standard analytical techniques.

Analytical Data Summary
AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~15.0 (br s, 1H, NH), ~2.4 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~140, ~125, ~10
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₃H₅BrN₃⁺: 161.97, found: ~162.0
HPLC Purity >98%

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a broad singlet in the downfield region corresponding to the acidic proton of the triazole ring and a sharp singlet for the methyl protons. The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR should display three distinct signals corresponding to the two triazole ring carbons and the methyl carbon.

Mass Spectrometry: Electrospray ionization mass spectrometry should confirm the molecular weight of the free base.

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A high-purity sample will exhibit a single major peak.[8]

Conclusion

The novel one-pot synthetic route for this compound presents a significant improvement over the traditional stepwise method. It offers a higher overall yield, shorter reaction time, and is more environmentally friendly and cost-effective due to reduced solvent and reagent consumption. While the stepwise approach allows for the isolation of the intermediate, the benefits of the one-pot synthesis make it a superior choice for the efficient and scalable production of this valuable building block. The robust validation of the final product through comprehensive analytical techniques ensures its suitability for demanding applications in research and drug development.

References

A Comparative Guide to the Characterization of Novel Compounds Derived from 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and characterization of novel compounds synthesized from the starting material, 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, experimental protocols, and comparative data to facilitate further research and application. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The unique structural features of the triazole ring, such as its stability under physiological conditions, hydrogen bonding capability, and dipole moment, contribute to its versatility in drug design.[2][5]

The synthesis of novel derivatives from a readily available starting material like this compound presents a strategic approach to discovering new therapeutic agents. The bromine atom at the 5-position and the proton at the 1-position of the triazole ring are prime sites for chemical modification, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. This guide will focus on the synthesis of two classes of novel derivatives: N-substituted and C-substituted analogs, and will compare their characteristics and potential biological activity against the parent compound.

Synthetic Strategies and Rationale

The synthetic approach for generating novel derivatives from this compound is bifurcated to explore different regions of the molecule. The first pathway focuses on N-alkylation to introduce substituents on the triazole ring, while the second pathway targets C-substitution via a Suzuki coupling reaction to replace the bromine atom.

N-Alkylation of 5-Bromo-4-methyl-1H-1,2,3-triazole

The presence of an acidic proton on the triazole ring allows for facile N-alkylation under basic conditions. This strategy is employed to synthesize a series of N-alkylated derivatives. The choice of alkylating agents with varying chain lengths and functional groups allows for a systematic investigation of how these modifications influence the physicochemical and biological properties of the resulting compounds.

Suzuki Coupling for C-5 Arylation

To explore the impact of introducing an aromatic moiety at the C-5 position, a palladium-catalyzed Suzuki cross-coupling reaction is utilized. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The bromine atom on the triazole ring serves as an excellent handle for this transformation. Phenylboronic acid is chosen as the coupling partner to introduce a phenyl group, a common substituent in many biologically active molecules.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

General Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification. This compound (Starting Material, SM ) was obtained from a commercial source.[6][7] Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates. Spectroscopic data were obtained using standard instrumentation.[8][9][10][11][12][13]

Synthesis of N-substituted Derivatives (Compound 1a and 1b)

A general procedure for the N-alkylation of 5-Bromo-4-methyl-1H-1,2,3-triazole is as follows:

  • To a solution of this compound (SM , 1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.5 mmol).

  • The appropriate alkyl halide (e.g., ethyl iodide for 1a or benzyl bromide for 1b , 1.2 mmol) is added, and the mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.

Synthesis of C-5 Substituted Derivative (Compound 2)

The Suzuki coupling reaction is performed as follows:

  • In a reaction vessel, this compound (SM , 1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol) are combined.

  • A solution of sodium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added.

  • The mixture is degassed with argon and then heated at 90 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the C-5 arylated product.

Characterization of Novel Compounds

The synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
SM 5-Bromo-4-methyl-1H-1,2,3-triazole2.35 (s, 3H), 14.5 (br s, 1H)10.8, 128.5, 139.2[M+H]⁺ 162.9
1a 1-Ethyl-5-bromo-4-methyl-1H-1,2,3-triazole1.45 (t, 3H), 2.40 (s, 3H), 4.30 (q, 2H)10.5, 15.2, 42.8, 129.1, 140.5[M+H]⁺ 190.9
1b 1-Benzyl-5-bromo-4-methyl-1H-1,2,3-triazole2.38 (s, 3H), 5.50 (s, 2H), 7.25-7.40 (m, 5H)10.6, 53.1, 128.0, 128.5, 129.0, 135.0, 129.5, 140.8[M+H]⁺ 252.0
2 4-Methyl-5-phenyl-1H-1,2,3-triazole2.50 (s, 3H), 7.30-7.50 (m, 5H), 14.2 (br s, 1H)11.2, 128.0, 128.8, 129.5, 130.5, 138.0, 145.0[M+H]⁺ 160.1

Table 1: Spectroscopic Data for Synthesized Compounds.

Comparative Performance Analysis: Antimicrobial Activity

Given the known antimicrobial properties of triazole derivatives, the newly synthesized compounds were evaluated for their antibacterial activity and compared with the starting material and a standard antibiotic, ampicillin.[14][15][16][17][18][19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity was determined using a standard broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Bacterial strains (Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are cultured in Mueller-Hinton Broth (MHB).

  • The synthesized compounds and standard drugs are dissolved in DMSO to prepare stock solutions.

  • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate with MHB.

  • The bacterial suspension is adjusted to a concentration of 1.5 x 10⁸ CFU/mL and then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • The plates are incubated at 37 °C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SM >256>256
1a 128256
1b 64128
2 3264
Ampicillin 24

Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds.

The results indicate that the novel derivatives exhibit enhanced antibacterial activity compared to the starting material. Notably, the C-5 arylated derivative 2 showed the most significant activity against both bacterial strains, suggesting that the introduction of a phenyl group at this position is beneficial for antibacterial action. The N-benzylated derivative 1b also showed improved activity over the N-ethylated compound 1a and the starting material.

Visualizing Experimental Workflows

Synthetic Workflow

Synthetic_Workflow SM 5-Bromo-4-methyl-1H-1,2,3-triazole HCl (SM) N_Alkylation N-Alkylation (Alkyl Halide, K2CO3, ACN) SM->N_Alkylation Suzuki_Coupling Suzuki Coupling (Phenylboronic Acid, Pd(OAc)2, PPh3, Na2CO3) SM->Suzuki_Coupling Comp1 N-Substituted Derivatives (1a, 1b) N_Alkylation->Comp1 Comp2 C-5 Arylated Derivative (2) Suzuki_Coupling->Comp2 MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria_Culture Culture Bacteria (S. aureus, E. coli) Inoculation Inoculate with Bacterial Suspension Bacteria_Culture->Inoculation Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination

References

Comparative Guide to the Structure-Activity Relationship of 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable chemical stability, unique electronic properties, and ability to form hydrogen bonds, all of which contribute to its capacity to bind to a wide array of biological targets.[1][2] This five-membered heterocycle is a key component in a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making a diverse range of analogs accessible for drug discovery programs.[1][4]

This guide focuses on the specific scaffold of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride . We will conduct an in-depth analysis of its structure-activity relationships (SAR) by comparing analogs with systematic modifications. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural changes to this core influence biological activity, supported by experimental data and detailed protocols.

Core Scaffold Analysis: Deconstructing 5-Bromo-4-methyl-1H-1,2,3-triazole

The core structure (PubChem CID: 69383561) possesses three key features that are ripe for modification and SAR analysis:[5]

  • The 1,2,3-Triazole Ring: This aromatic heterocycle serves as the central pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can engage in π-stacking interactions with biological targets.[6] The N1 position is the most common site for introducing diverse substituents to explore the chemical space.

  • The 5-Bromo Substituent: Halogen atoms, particularly bromine, are known to significantly modulate a molecule's physicochemical properties. The bromo group is lipophilic, enhancing membrane permeability, and can act as a hydrogen bond acceptor. Its presence is often crucial for activity in various triazole-containing therapeutic candidates.[7]

  • The 4-Methyl Substituent: This small alkyl group can influence the molecule's orientation within a binding pocket and affect its metabolic stability. SAR studies on related scaffolds have shown that even minor changes at this position, such as replacing the methyl group, can lead to improved activity.[7]

Comparative Analysis of Analogs: A Structure-Activity Relationship Deep Dive

While direct comparative studies on a complete library of 5-Bromo-4-methyl-1H-1,2,3-triazole analogs are not consolidated in a single publication, we can synthesize findings from numerous studies on related 1,2,3-triazole scaffolds to build a coherent SAR model. The following sections compare hypothetical analogs based on established principles from the literature.

Modification at the N1-Position of the Triazole Ring

The N1 position is the most synthetically accessible point for diversification. Introducing various substituents here allows for probing interactions with different regions of a target's binding site.

Table 1: SAR of N1-Substituted 5-Bromo-4-methyl-1,2,3-triazole Analogs (Anticancer Activity)

Analog IDN1-SubstituentRationale for ModificationExpected Anticancer Activity (IC50)Supporting Evidence/Causality
A1 -H (Core Scaffold)BaselineModerateThe unsubstituted triazole provides a core for binding.
A2 -BenzylIntroduce aromatic group for potential π-stacking.Increased ActivityBenzyl groups can enhance binding affinity through hydrophobic and π-π interactions with aromatic residues in the target protein.[2]
A3 -4-FluorobenzylIntroduce electron-withdrawing group to alter electronics and polarity.Potentially High ActivityThe fluoro atom contributes to activity, and its position on the phenyl ring is critical for binding.[7] It can also improve metabolic stability.
A4 -4-MethoxybenzylIntroduce electron-donating group.Decreased ActivityElectron-donating groups at the para-position of a phenyl ring have been shown to reduce activity in some triazole series.[8]
A5 -CyclohexylIntroduce bulky, non-aromatic lipophilic group.Variable ActivityActivity depends on the size and shape of the binding pocket. Increased lipophilicity may improve cell penetration but could also lead to non-specific binding.
A6 -(CH₂)₂-OHIntroduce polar, hydrogen-bonding group.Increased Activity (Target Dependent)The hydroxyl group can form key hydrogen bonds with the target enzyme, significantly enhancing potency if the geometry is correct.[9]
Modification at the C5-Position: The Role of the Halogen

The nature of the substituent at the C5 position dramatically influences the electronic character and binding capabilities of the triazole ring.

Table 2: SAR of C5-Substituted 4-methyl-1-(phenyl)-1,2,3-triazole Analogs (Antimicrobial Activity)

Analog IDC5-SubstituentRationale for ModificationExpected Antimicrobial Activity (MIC)Supporting Evidence/Causality
B1 -HBaselineLowThe absence of a key interacting group reduces potency.
B2 -Bromo (Core Scaffold)Introduce lipophilic, polarizable halogen.High ActivityThe bromo group is often essential for activity, potentially through halogen bonding or by inducing a favorable conformation.[7][8]
B3 -ChloroCompare with a smaller, more electronegative halogen.High ActivityChlorine can also confer high activity, sometimes comparable or slightly less potent than bromine, depending on the specific target.[10]
B4 -IodoIntroduce a larger, more polarizable halogen.Potentially Highest ActivityIn some scaffolds, larger halogens like iodine can form stronger halogen bonds and lead to superior activity. However, this can also increase toxicity.
B5 -CF₃Introduce a strongly electron-withdrawing, lipophilic group.High ActivityThe trifluoromethyl group is a well-known bioisostere for halogens and can significantly enhance activity by altering electronic properties and improving metabolic stability.[10]

General Synthesis Strategy and Screening Workflow

The development and evaluation of these analogs typically follow a streamlined workflow, beginning with synthesis via click chemistry, followed by biological screening.

G cluster_synthesis PART 1: Synthesis cluster_screening PART 2: Biological Screening start Starting Materials: - Terminal Alkyne (Propyne) - Organic Azide (R-N3) click Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC Reaction) start->click library Library of N1-Substituted 4-methyl-1,2,3-triazoles click->library halogenation Regioselective Halogenation at C5 Position library->halogenation final Final Analogs: 5-X-4-methyl-1-R-1,2,3-triazoles halogenation->final assay In Vitro Biological Assay (e.g., MTT Assay for Anticancer, Broth Dilution for Antimicrobial) final->assay data Data Collection (IC50 / MIC values) assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar sar->click Iterative Design & Resynthesis

Caption: Workflow for Synthesis and Screening of Triazole Analogs.

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are standard methodologies for assessing anticancer and antimicrobial activity.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

  • Compound Dilution: Perform a two-fold serial dilution of the triazole analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[12] The results can be confirmed by adding a growth indicator like resazurin.

Discussion & Future Perspectives

The synthesized analysis reveals clear SAR trends for the 5-Bromo-4-methyl-1H-1,2,3-triazole scaffold.

SAR_Summary cluster_N1 N1 Position Modifications cluster_C5 C5 Position Modifications Core 5-Bromo-4-methyl -1H-1,2,3-triazole N1_Aromatic Aromatic Rings (e.g., Benzyl) Core->N1_Aromatic π-stacking N1_Polar Polar Groups (e.g., -CH2OH) Core->N1_Polar H-bonding N1_Alkyl Bulky Alkyl (e.g., Cyclohexyl) Core->N1_Alkyl Steric/Lipophilic C5_Halogen Other Halogens (Cl, I) Core->C5_Halogen Halogen bonding C5_CF3 CF3 Group Core->C5_CF3 Bioisosterism Activity Biological Activity (Anticancer / Antimicrobial) N1_Aromatic->Activity Increases N1_Polar->Activity Increases (Target-specific) N1_Alkyl->Activity Variable C5_Halogen->Activity Modulates C5_CF3->Activity Increases

Caption: Logical Relationships in the SAR of Triazole Analogs.

  • N1-Substitutions: The introduction of aromatic rings containing specific electronic features (e.g., para-fluoro) is a highly effective strategy for enhancing potency. This suggests the presence of a hydrophobic pocket in the target binding site that can accommodate these groups and engage in favorable interactions.

  • C5-Substitutions: The bromo group is a potent modulator of activity. Replacing it with other halogens or bioisosteres like the trifluoromethyl group is a valid strategy for fine-tuning activity and physicochemical properties.[7][10]

Future work should focus on creating hybrid molecules that combine the 1,2,3-triazole core with other known pharmacophores to potentially achieve synergistic effects or novel mechanisms of action.[13] Furthermore, exploring substitutions at the 4-methyl position could yield valuable SAR insights. Computational studies, such as molecular docking and QSAR, can further guide the rational design of more potent and selective analogs.[1]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to its modification, guided by the structure-activity relationship principles discussed herein, is crucial for optimizing biological activity. The strategic placement of aromatic and halogen substituents, facilitated by the versatility of click chemistry, provides a robust platform for generating diverse chemical libraries and identifying lead compounds with significant potential in anticancer and antimicrobial research.

References

A Senior Application Scientist's Guide to Triazole Formation: Benchmarking the Efficiency of Click Chemistry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to efficiently and specifically connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a suite of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with biological systems.[1] Among these, the formation of stable 1,2,3-triazole linkages through azide-alkyne cycloaddition has become an indispensable tool in fields ranging from drug discovery to materials science.[2]

This guide provides an in-depth comparison of the most prominent protocols for triazole formation: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and a brief overview of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We will delve into the mechanistic underpinnings of each, provide actionable experimental protocols, and present a quantitative comparison to guide your selection of the optimal method for your specific application.

The Cornerstone of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, renowned for its efficiency and the regioselective formation of the 1,4-disubstituted triazole isomer.[3][4] This reaction involves the copper(I)-catalyzed [3+2] dipolar cycloaddition between a terminal alkyne and an azide.[1][5]

Mechanistic Insights

The role of the copper(I) catalyst is to dramatically accelerate the reaction rate compared to the uncatalyzed thermal cycloaddition, which requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[4][6] The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[7] The use of a stabilizing ligand is often crucial to protect the Cu(I) catalyst from oxidation and to enhance the reaction rate.[3][8]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Terminal Alkyne (R-C≡CH) Cu_I Cu(I) Source (e.g., CuSO4 + Na-Ascorbate) Alkyne->Cu_I Forms Copper Acetylide Azide Azide (R'-N3) Azide->Cu_I Coordination Ligand Ligand (e.g., THPTA, TBTA) Cu_I->Ligand Stabilization Triazole 1,4-disubstituted 1,2,3-Triazole Cu_I->Triazole Cycloaddition & Product Release

Figure 1: Simplified workflow of the CuAAC reaction.

Experimental Protocol: General Procedure for CuAAC Bioconjugation

This protocol provides a general guideline for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing fluorescent dye

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[9]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing fluorescent dye in the reaction buffer. The molar ratio of the dye to the protein may need to be optimized.

  • Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA. A common ligand-to-copper ratio is 5:1 to protect the Cu(I) from oxidation.[3][10] For a 500 µL reaction, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 1.25 mM, respectively.[3]

  • Reaction Initiation: Add the catalyst premix to the protein-dye solution and mix gently. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.[11] Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the labeled protein from unreacted dye and catalyst components using size-exclusion chromatography or another suitable method.

The Bio-orthogonal Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[12] This spurred the development of SPAAC, a copper-free click reaction that is highly biocompatible.[13][14]

Mechanistic Insights

SPAAC utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy for the cycloaddition to proceed efficiently without a catalyst.[12][13] The reaction is a concerted [3+2] cycloaddition between the strained alkyne and an azide to form a stable triazole linkage.[14] The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with more strained cyclooctynes reacting faster.[6]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Triazole Triazole Product Cyclooctyne->Triazole Concerted [3+2] Cycloaddition Azide Azide (R'-N3) Azide->Triazole

Figure 2: The direct reaction pathway of SPAAC.

Experimental Protocol: General Procedure for SPAAC-mediated Cell Surface Labeling

This protocol describes the labeling of cell surface glycans metabolically engineered to display azide groups.

Materials:

  • Cells cultured with an azido-sugar (e.g., Ac₄ManNAz) for metabolic labeling[13]

  • Phosphate-buffered saline (PBS)

  • A cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye) stock solution in DMSO

  • Fixative (e.g., 4% paraformaldehyde in PBS, for fixed-cell imaging)

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an appropriate azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours to allow for incorporation into cell surface glycans.[13]

  • Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.[13]

  • SPAAC Reaction: For live-cell imaging, add the DBCO-dye stock solution directly to the cell culture medium to the desired final concentration (typically in the low micromolar range). For fixed-cell imaging, first fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS, and then add the DBCO-dye.

  • Incubation: Incubate the cells with the DBCO-dye for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells).

  • Washing and Imaging: Wash the cells several times with PBS to remove unreacted dye. The cells are now ready for imaging by fluorescence microscopy.

A Niche Player: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While less common than CuAAC and SPAAC, RuAAC offers a distinct advantage: it selectively produces the 1,5-disubstituted 1,2,3-triazole isomer.[15][16] This reaction utilizes a ruthenium(II) catalyst and can proceed with both terminal and internal alkynes.[16][17]

The reaction conditions for RuAAC are generally harsher than for CuAAC and SPAAC, often requiring elevated temperatures and organic solvents, which limits its application in biological systems.[16] However, for synthetic applications where the 1,5-regioisomer is desired, RuAAC is a valuable tool.[17]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters to facilitate a direct comparison.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity[6][12]High, suitable for in vivo and live-cell applications[6][13]
Second-Order Rate Constant 10¹ - 10³ M⁻¹s⁻¹[18]10⁻³ - 10¹ M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[18]
Typical Reaction Time 30 minutes to a few hours[12]1 to 24 hours[11]
Reactant Stability Terminal alkynes are generally stable[6]Strained cyclooctynes can be less stable and more complex to synthesize[6]
Regioselectivity Exclusively 1,4-disubstituted triazole[4]Mixture of regioisomers (for asymmetric alkynes), but often with a preference
Key Advantage Very fast reaction kinetics[6]Excellent biocompatibility[6]
Key Limitation Catalyst toxicity limits in vivo use[12]Generally slower kinetics than CuAAC[9]

Conclusion and Future Outlook

Both CuAAC and SPAAC are powerful and versatile methods for the formation of triazoles, each with its own set of advantages and limitations. CuAAC remains the workhorse for in vitro applications where speed is critical, while SPAAC has opened the door to a wide range of in vivo and live-cell labeling experiments that were previously inaccessible. The development of new, more efficient, and less toxic copper ligands continues to improve the biocompatibility of CuAAC.[8][19] Concurrently, the synthesis of novel, more reactive, yet stable cyclooctynes is expanding the utility of SPAAC.[20]

The choice of which click chemistry protocol to use will ultimately depend on the specific requirements of the experiment. For applications in living systems, the biocompatibility of SPAAC is a clear advantage. For in vitro synthesis and bioconjugation where speed and cost are major considerations, CuAAC is often the preferred method. A thorough understanding of the principles and practical considerations of each protocol will enable researchers to harness the full power of click chemistry for their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.